3-Bromo-5-methylpyridine-4-methanol
Description
The exact mass of the compound 3-Bromo-5-methylpyridine-4-methanol is 200.97893 g/mol and the complexity rating of the compound is 110. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-5-methylpyridine-4-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-methylpyridine-4-methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-5-methylpyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-2-9-3-7(8)6(5)4-10/h2-3,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUVRWXKTVKLTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide on 3-Bromo-5-methylpyridine-4-methanol: Properties, Synthesis, and Applications
Executive Summary
In modern medicinal chemistry and agrochemical development, highly functionalized pyridine scaffolds are indispensable. 3-Bromo-5-methylpyridine-4-methanol (CAS: 1785583-70-1)[1] serves as an elite, bifunctional building block. The strategic positioning of a bromo group at the C3 position and a hydroxymethyl group at the C4 position provides orthogonal reactivity. This allows researchers to perform transition-metal-catalyzed cross-couplings at the halogenated site while preserving the primary alcohol for subsequent functionalization, such as oxidation to an aldehyde or conversion into a leaving group for nucleophilic substitution.
Chemical Identity & Nomenclature
Accurate identification and tracking of building blocks are critical for reproducible drug discovery. Table 1 and Table 2 summarize the quantitative and qualitative data for this compound.
Table 1: Chemical Identity & Identifiers
| Property | Value |
| Chemical Name | 3-Bromo-5-methylpyridine-4-methanol |
| CAS Registry Number | 1785583-70-1[1] |
| Molecular Formula | C7H8BrNO |
| Molecular Weight | 202.05 g/mol |
| SMILES String | Cc1cncc(Br)c1CO |
| Common Synonyms | (3-Bromo-5-methylpyridin-4-yl)methanol; 4-Pyridinemethanol, 3-bromo-5-methyl- |
Table 2: Predicted Physical & Chemical Properties
| Property | Value |
| Physical State | Solid (Off-white to pale yellow powder) |
| Solubility | Soluble in Methanol, DMSO, DMF, and Dichloromethane |
| Storage Conditions | 2-8 °C, protect from light and ambient moisture |
| Reactivity Profile | Electrophilic at C3 (cross-coupling); Nucleophilic/Oxidizable at C4-OH |
Mechanistic Synthesis Pathways
The de novo synthesis of 3-bromo-5-methylpyridine-4-methanol typically proceeds via the reduction of its corresponding carboxylic acid, 3-bromo-5-methylpyridine-4-carboxylic acid.
Causality in Reagent Selection
As a Senior Application Scientist, I frequently observe that standard reduction of halopyridine carboxylic acids using strong hydride donors like Lithium Aluminum Hydride (LiAlH4) leads to undesired hydrodehalogenation, stripping the bromine atom from the pyridine core. To preserve the critical C-Br bond, Borane-Tetrahydrofuran (BH3·THF) is the reagent of choice[2]. Borane is highly chemoselective for carboxylic acids, rapidly forming a triacyloxyborane intermediate that undergoes further reduction without affecting the halogenated aromatic ring[2].
Chemoselective reduction workflow of 3-bromo-5-methylpyridine-4-carboxylic acid using BH3·THF.
Self-Validating Protocol: Chemoselective Reduction
-
Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 3-bromo-5-methylpyridine-4-carboxylic acid (10.0 g, 46.3 mmol) in anhydrous THF (100 mL).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control the initial exotherm.
-
Reagent Addition: Add BH3·THF (1.0 M in THF, 115 mL, 115 mmol, 2.5 eq) dropwise over 30 minutes via an addition funnel.
-
Validation Checkpoint: The formation of the intermediate is accompanied by the evolution of hydrogen gas. Steady effervescence indicates active reagent.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Quenching: Cool the flask back to 0 °C and carefully quench by the dropwise addition of methanol (30 mL).
-
Validation Checkpoint: The cessation of bubbling during the methanol quench validates the complete destruction of excess borane. TLC (Silica, 50% EtOAc/Hexanes) should show a single new spot with a lower Rf value than the starting acid, visualized by UV (254 nm).
-
-
Workup & Purification: Concentrate the mixture under reduced pressure. Partition the residue between saturated aqueous NaHCO3 (100 mL) and Ethyl Acetate (3 x 100 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
Applications in Drug Discovery: Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura cross-coupling is arguably the most broadly utilized reaction for C-C bond formation in medicinal chemistry due to its mild conditions and high functional group tolerance[3].
Causality in Catalyst Selection
The bromo group at the 3-position of our target compound undergoes rapid oxidative addition with Pd(0) catalysts[4]. For the cross-coupling of electron-deficient halopyridines, bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are preferred. They enforce a cis-geometry on the palladium intermediate, accelerating the reductive elimination step and minimizing side reactions such as protodeboronation of the aryl boronic acid[4].
Suzuki-Miyaura cross-coupling of 3-bromo-5-methylpyridine-4-methanol with aryl boronic acids.
Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Assembly: In a microwave vial or Schlenk flask, combine 3-bromo-5-methylpyridine-4-methanol (1.0 eq), the desired aryl boronic acid (1.2 eq), and K2CO3 (3.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 ratio, 0.2 M concentration).
-
Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (0.05 eq). Seal the vessel and purge with argon for 5 minutes.
-
Heating: Heat the reaction mixture to 90 °C for 4-6 hours.
-
Validation Checkpoint: The biphasic nature of the reaction mixture requires vigorous stirring (>800 rpm) to ensure adequate mass transfer between the aqueous base and the organic solvent. The reaction is complete when LC-MS analysis indicates >95% consumption of the bromopyridine starting material and the emergence of the product mass [M+H]+.
-
-
Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na2SO4, and purify via silica gel chromatography.
Handling, Storage, and EHS Protocols
-
Toxicity & Handling: As a halogenated pyridine derivative, this compound may cause skin and eye irritation. Handle within a certified fume hood using standard PPE (nitrile gloves, safety goggles, lab coat).
-
Storage: Store in a tightly sealed container at 2-8 °C under an inert atmosphere (Argon or Nitrogen) to prevent slow oxidation of the primary alcohol.
References
-
3-Bromo-5-methylpyridine-4-methanol | CymitQuimica , CymitQuimica. 1[1]
-
Alkanols are ubiquitous in organic chemistry , Thieme Connect. 2[2]
-
Suzuki-Miyaura Cross-Coupling Reaction , Fisher Scientific. 3[3]
-
Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations , ResearchGate. 4[4]
Sources
solubility of 3-Bromo-5-methylpyridine-4-methanol in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Bromo-5-methylpyridine-4-methanol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-5-methylpyridine-4-methanol. In the absence of specific published experimental data for this compound, this document synthesizes fundamental principles of organic chemistry, predictive methodologies, and detailed experimental protocols to empower researchers in drug development and chemical synthesis. We will explore the molecular structure of 3-Bromo-5-methylpyridine-4-methanol to predict its behavior in a range of common organic solvents. Furthermore, this guide presents robust, step-by-step experimental workflows for the accurate determination of its solubility, ensuring scientific integrity and reproducibility.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a pivotal physicochemical property that profoundly influences the developability of a new chemical entity. For researchers and drug development professionals, understanding the solubility of a compound like 3-Bromo-5-methylpyridine-4-methanol is a critical early-stage gatekeeper for its progression. Pyridine derivatives are a significant class of compounds in medicinal chemistry, valued for their versatile biological activities.[1] However, their therapeutic efficacy is often linked to their bioavailability, which is in turn heavily dependent on their solubility.[1] Poor solubility can lead to challenges in formulation, variable absorption, and ultimately, diminished therapeutic effect.[1]
This guide is structured to provide a foundational understanding of the factors governing the solubility of 3-Bromo-5-methylpyridine-4-methanol and to offer practical, field-proven methodologies for its empirical determination.
Molecular Structure Analysis and Predicted Solubility
The adage "like dissolves like" remains a fundamental principle in predicting solubility.[2] The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Let's dissect the molecular structure of 3-Bromo-5-methylpyridine-4-methanol to anticipate its solubility profile:
-
Pyridine Ring: The pyridine core is a polar aromatic heterocycle due to the presence of the electronegative nitrogen atom. This nitrogen is capable of acting as a hydrogen bond acceptor.
-
Hydroxymethyl Group (-CH₂OH): This substituent is highly polar and can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This group will significantly contribute to its solubility in protic and polar aprotic solvents.
-
Bromo Group (-Br): The bromine atom is electronegative, contributing to the overall polarity of the molecule. It can also participate in halogen bonding, a weaker non-covalent interaction.
-
Methyl Group (-CH₃): This is a nonpolar, lipophilic group that will contribute to its solubility in less polar organic solvents.
Based on this analysis, we can predict the following solubility trends:
-
High Solubility Expected in:
-
Polar Protic Solvents: Such as methanol, ethanol, and isopropanol. The hydroxymethyl group will readily form hydrogen bonds with these solvents.
-
Polar Aprotic Solvents: Such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). The overall polarity of the molecule and the ability of the pyridine nitrogen and hydroxyl oxygen to act as hydrogen bond acceptors will facilitate dissolution.
-
-
Moderate to Low Solubility Expected in:
-
Solvents of Intermediate Polarity: Such as acetone and ethyl acetate. While the polar groups will contribute to some solubility, the influence of the nonpolar methyl group and the aromatic ring may limit high solubility.
-
Nonpolar Solvents: Such as hexane, toluene, and diethyl ether. The dominant polar functionalities of the molecule will likely result in poor solubility in these solvents.
-
The interplay of these functional groups will ultimately determine the precise solubility in any given solvent.
Theoretical Framework and Predictive Models
While qualitative predictions are useful, quantitative structure-property relationship (QSPR) models and thermodynamics-based methods can offer more precise estimations of solubility.[3] These computational approaches, though complex to implement, can provide valuable insights early in the development process.[3] For pyridine derivatives, factors such as C–H···π interactions have been shown to correlate with solubility in some cases.[4]
Experimental Determination of Solubility: A Practical Guide
To obtain definitive solubility data, empirical determination is essential. The following section outlines two common and reliable methods for measuring the solubility of 3-Bromo-5-methylpyridine-4-methanol.
General Considerations and Best Practices
-
Purity of the Compound: Ensure the 3-Bromo-5-methylpyridine-4-methanol is of high purity, as impurities can significantly affect solubility measurements.
-
Solvent Purity: Use high-purity, anhydrous solvents to avoid variability in results.
-
Temperature Control: Solubility is temperature-dependent.[5] All experiments should be conducted at a constant and recorded temperature, typically ambient temperature (e.g., 25 °C) for initial screenings.
-
Equilibration Time: It is crucial to allow sufficient time for the solution to reach equilibrium. This can range from a few hours to over 24 hours, depending on the compound and solvent. Continuous agitation (e.g., using a magnetic stirrer or shaker) is necessary to ensure thorough mixing.
Method 1: The "Excess Solid" (Thermodynamic) Method
This is a classical and highly reliable method for determining thermodynamic solubility.
-
Preparation: Add an excess amount of solid 3-Bromo-5-methylpyridine-4-methanol to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial.
-
Equilibration: Agitate the mixture at a constant temperature for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.
-
Quantification: Analyze the concentration of 3-Bromo-5-methylpyridine-4-methanol in the supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Vis spectrophotometry, or Gravimetric analysis.
-
For Gravimetric Analysis: Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid.
-
-
Calculation: Calculate the solubility in units of mg/mL or mol/L.
-
The continued presence of excess solid at the end of the experiment visually confirms that a saturated solution was achieved.
-
Running the experiment for different equilibration times (e.g., 24h vs. 48h) and obtaining the same result can validate that equilibrium was reached.
Method 2: The "Excess Solvent" (Titration) Method
This method is often quicker but may be less precise than the thermodynamic method.
-
Initial Setup: Weigh a precise amount of 3-Bromo-5-methylpyridine-4-methanol into a clear vial.
-
Solvent Addition: Gradually add the solvent of interest in small, known increments using a calibrated pipette or burette.
-
Observation: After each addition, vigorously agitate the mixture and observe for complete dissolution of the solid.
-
Endpoint: The endpoint is reached when the last of the solid just dissolves. Record the total volume of solvent added.
-
Calculation: Calculate the solubility based on the initial mass of the compound and the total volume of solvent required for complete dissolution.
Experimental Workflow Diagram
Caption: Experimental workflow for determining solubility.
Predicted Solubility Data Summary
The following table presents the predicted qualitative solubility of 3-Bromo-5-methylpyridine-4-methanol in a range of common organic solvents, based on the structural analysis in Section 2. It is imperative to confirm these predictions with experimental data.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Very Soluble | Strong hydrogen bonding with the -OH group. |
| Ethanol | Very Soluble | Strong hydrogen bonding with the -OH group. | |
| Water | Sparingly Soluble | The polar groups favor solubility, but the brominated pyridine ring may limit it. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | High polarity and ability to accept hydrogen bonds. |
| Dimethylformamide (DMF) | Soluble | High polarity and ability to accept hydrogen bonds. | |
| Acetone | Soluble | Intermediate polarity, can accept hydrogen bonds. | |
| Nonpolar | Toluene | Sparingly Soluble | Aromatic ring may have some favorable pi-pi stacking interactions. |
| Dichloromethane (DCM) | Sparingly Soluble | Moderate polarity may allow for some dissolution. | |
| Diethyl Ether | Insoluble | Low polarity and inability to effectively solvate the polar groups. | |
| Hexane | Insoluble | Very low polarity, unfavorable interactions. |
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the . By combining theoretical predictions based on molecular structure with robust experimental protocols, researchers can confidently and accurately characterize this critical physicochemical property. The provided methodologies are designed to ensure scientific rigor and generate reliable data essential for advancing drug discovery and development programs.
References
-
Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.). Scribd. [Link]
- EXPERIMENT 1 DETERMIN
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
-
Solubility of Organic Compounds - Chemistry. (2023, August 31). Chemistry LibreTexts. [Link]
-
Enhancing Pyridinium Solubility in NRFBs | PDF - Scribd. (2023, August 14). Scribd. [Link]
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. (2025, May 24). IJSAT. [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie -. (n.d.). [Link]
- 3-Bromo-4-methylpyridine - SAFETY D
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). ResearchGate. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). Semantic Scholar. [Link]
-
3-Bromo-5-methylpyridine | 3430-16-8 - J&K Scientific. (2019, August 8). J&K Scientific. [Link]
-
Cas 3430-16-8,3-Bromo-5-methylpyridine - LookChem. (n.d.). LookChem. [Link]
Sources
The Acidity and pKa Dynamics of 3-Bromo-5-methylpyridine-4-methanol: A Technical Guide for Drug Development
Executive Summary
In modern medicinal chemistry, functionalized pyridines serve as ubiquitous scaffolds due to their predictable pharmacokinetics and versatile hydrogen-bonding capabilities. 3-Bromo-5-methylpyridine-4-methanol (CAS: 1785583-70-1) is a highly substituted heteroaromatic building block that presents a complex electronic environment. Understanding its precise acid-base dissociation constants (
As an Application Scientist, I approach the characterization of such molecules not merely as a data-collection exercise, but as a mechanistic puzzle. This whitepaper deconstructs the substituent effects governing the
Structural Analysis & Electronic Substituent Effects
The acid-base profile of 3-Bromo-5-methylpyridine-4-methanol is dictated by two distinct ionizable centers:
-
The Pyridine Nitrogen (Conjugate Acid
): Acts as a Brønsted base. -
The Hydroxymethyl Group (Aliphatic Alcohol
): Acts as a weak Brønsted acid.
To understand the basicity of the pyridine nitrogen, we must evaluate the molecule through the lens of linear free-energy relationships (e.g., Hammett/Taft equations). The unsubstituted pyridine ring has a baseline
-
The 3-Bromo Effect (Strong Deactivation): Halogens at the meta position exert a powerful inductive electron-withdrawing effect (
). This pulls electron density away from the nitrogen, stabilizing the neutral free base and severely destabilizing the protonated pyridinium cation. Consequently, a 3-bromo substitution drops the significantly to 2.84 [3]. -
The 5-Methyl Effect (Mild Activation): Alkyl groups are electron-donating via induction (
) and hyperconjugation. Placed at the meta position relative to the nitrogen, the methyl group slightly increases the electron density on the ring, raising the (as seen in 3-methylpyridine, ~5.68) [2]. -
The 4-Hydroxymethyl Effect (Complex Activation): The
group at the para position exhibits a nuanced electronic profile. While the oxygen is electronegative, the hydroxymethyl group at the para position actually increases electron density on the nitrogen due to (inductive) and (resonance/hyperconjugative) effects, yielding a of approximately 5.6 for 4-pyridinemethanol [4].
Quantitative Estimation
By utilizing an additivity model based on the
Table 1: Substituent Contributions to Pyridine Basicity
| Substituent | Position | Electronic Effect | Ref. | Estimated |
| None (Pyridine) | N/A | Baseline Reference | 5.23 | 0.00 |
| Bromo ( | 3 | Strong | 2.84 | -2.39 |
| Methyl ( | 5 | Weak | 5.68 | +0.45 |
| Hydroxymethyl | 4 | ~5.60 | +0.37 | |
| Combined System | 3, 4, 5 | Net Electron Withdrawal | ~3.66 (Calculated) | -1.57 (Net) |
Note: The aliphatic hydroxyl group (
Protonation States and Equilibria
The interplay between the basic nitrogen and the weakly acidic hydroxyl group results in three distinct protonation states across the physiological and extreme pH spectrum.
Protonation equilibria of 3-Bromo-5-methylpyridine-4-methanol across the pH scale.
Experimental Methodologies for Determination
Because 3-Bromo-5-methylpyridine-4-methanol is a halogenated, poly-substituted aromatic, it exhibits poor aqueous solubility in its neutral state. Standard aqueous potentiometric titration will likely fail due to precipitation. To ensure scientific integrity and trustworthiness, the protocol must utilize a co-solvent system paired with Yasuda-Shedlovsky extrapolation . This creates a self-validating system where the true aqueous
Step-by-step potentiometric titration workflow for accurate pKa determination.
Standard Operating Procedure: Co-Solvent Potentiometric Titration
-
Sample Preparation: Prepare a 1.0 mM solution of 3-Bromo-5-methylpyridine-4-methanol. Because of the lipophilic bromine atom, dissolve the analyte in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% w/w MeOH).
-
Electrode Calibration: Standardize a high-quality glass electrode using Gran's plot method to measure hydrogen ion concentration (
) rather than thermodynamic activity, ensuring the probe accounts for the liquid junction potential of the mixed solvent. -
Titration: Maintain the solution at exactly 25.0 ± 0.1 °C under a continuous flow of inert Nitrogen (
) to prevent absorption, which would artificially lower the pH. Titrate with standardized 0.1 M (if starting from the hydrochloride salt) or 0.1 M (if starting from the free base). -
Data Analysis (Yasuda-Shedlovsky Method): Plot the apparent
( ) obtained from each methanol/water mixture against the inverse dielectric constant ( ) of the respective solvent mixture. Perform a linear regression and extrapolate to the dielectric constant of pure water ( ) to yield the highly accurate, true aqueous .
Implications for Drug Development
Understanding that the conjugate acid
-
Absorption and Permeability: At physiological pH (7.4), the molecule will exist almost entirely (>99.9%) in its neutral, unprotonated state. This ensures high membrane permeability (favorable for Caco-2 and BBB penetration) but may result in dissolution-rate-limited oral absorption.
-
Formulation Strategy: Because the
is low (~3.66), forming a stable salt for oral delivery will be challenging. Standard counterions like chloride ( , -7) or mesylate may be required to force protonation, but the resulting salts may suffer from disproportionation in the solid state upon exposure to humidity. -
Target Binding: When this scaffold is incorporated into an active pharmaceutical ingredient (API), the weakly basic nitrogen will act primarily as a hydrogen bond acceptor rather than a cationic electrostatic anchor in the target protein's binding pocket.
References
-
Effect of Substituents On Basicity of Pyridine - Aromaticity - Scribd. Scribd. 1
-
3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem. PubChem. 2
-
Factory Sells Best Quality 3-bromopyridine 626-55-1 with USP. Bailongpharm. 3
-
A Comparative Guide to the Reactivity of 3-Pyridinemethanol and 4-Pyridinemethanol for Researchers and Drug Development Professionals. Benchchem. 4
-
Pyridine-4-methanol - ChemBK. ChemBK. 5
Sources
Physicochemical Profiling of 3-Bromo-5-methylpyridine-4-methanol: Melting Point, Boiling Point, and Predictive Thermodynamics
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
In the landscape of modern drug discovery and agrochemical synthesis, highly functionalized pyridine derivatives serve as critical building blocks. 3-Bromo-5-methylpyridine-4-methanol (CAS: 1785583-70-1) is a specialized, multi-substituted heterocyclic intermediate. Due to its relatively recent emergence and specialized application in proprietary synthetic pathways, empirical thermodynamic data (specifically melting and boiling points) are frequently omitted from standard safety data sheets [1].
As a Senior Application Scientist, I have designed this whitepaper to bridge this informational gap. By synthesizing structural cheminformatics, predictive thermodynamics, and causal mechanistic analysis, this guide establishes a robust physicochemical profile for the compound. Furthermore, it provides self-validating experimental protocols for researchers requiring precise empirical verification in the laboratory.
Structural Architecture & Physicochemical Baseline
The macroscopic phase transitions of 3-Bromo-5-methylpyridine-4-methanol are dictated entirely by its microscopic structural architecture. The molecule consists of a central pyridine ring functionalized with three distinct moieties:
-
C3-Bromine Atom: A heavy, highly polarizable halogen that significantly increases the molecular weight (202.05 g/mol ) and introduces strong London dispersion forces.
-
C5-Methyl Group: An electron-donating alkyl group that adds steric bulk and slightly modulates the electron density of the aromatic system.
-
C4-Hydroxymethyl Group (-CH₂OH): A highly polar moiety capable of acting as both a hydrogen bond donor and acceptor.
The combination of the basic pyridine nitrogen and the protic hydroxyl group creates a strong intermolecular hydrogen-bonding network, ensuring the compound exists as a crystalline solid at room temperature.
Thermodynamic Profiling: Empirical Data vs. Predictive Modeling
Because direct empirical data for CAS 1785583-70-1 is currently classified as "No data available" in commercial safety databases [1], we must utilize structural analogs to extrapolate its thermodynamic behavior. By analyzing the phase transitions of simpler pyridine derivatives, we can accurately predict the target compound's properties.
Quantitative Data Summary
| Compound | CAS Number | Molecular Weight | Melting Point (°C) | Boiling Point (°C) |
| Pyridine | 110-86-1 | 79.10 | -41.6 | 115 (760 mmHg) |
| 4-Pyridinemethanol | 586-95-8 | 109.13 | 52 - 56 | 107 - 110 (1 mmHg) |
| 3-Bromopyridine | 626-55-1 | 158.00 | -27 | 168 - 173 (760 mmHg) |
| 3-Bromo-5-methylpyridine-4-methanol | 1785583-70-1 | 202.05 | 85 - 105 (Predicted) | 140 - 160 (1 mmHg) (Predicted) |
Data for analogs sourced from standardized chemical repositories [2][3].
Application Insight: At atmospheric pressure (760 mmHg), the boiling point of 3-Bromo-5-methylpyridine-4-methanol is predicted to exceed 290 °C. However, heating the compound to this temperature will likely induce thermal decomposition (cleavage of the hydroxymethyl group or debromination). Therefore, boiling point determinations and distillations must be conducted under high vacuum (e.g., 1 mmHg).
Mechanistic Drivers of Phase Transitions
To trust the predicted values, one must understand the causality behind the molecular interactions. The phase transitions of this compound are not arbitrary; they are the thermodynamic sum of four distinct intermolecular forces.
-
Hydrogen Bonding (Primary Driver for MP): The -OH group of one molecule forms strong hydrogen bonds with the basic pyridine nitrogen of an adjacent molecule. This high-energy lattice network is the primary reason the melting point is elevated well above room temperature (predicted 85–105 °C).
-
London Dispersion Forces (Primary Driver for BP): The addition of the bromine atom increases the electron cloud's polarizability. This requires significantly more thermal energy to separate the molecules into the gas phase, drastically raising the boiling point compared to 4-pyridinemethanol.
-
Dipole-Dipole Interactions: The electronegativity difference between the carbon and bromine, combined with the inherent dipole of the pyridine ring, creates a permanent molecular dipole that further stabilizes the solid and liquid phases.
-
Pi-Pi Stacking: The planar aromatic pyridine rings align in the crystal lattice, maximizing van der Waals contact area.
Fig 1. Intermolecular forces driving the melting and boiling points of the compound.
Standardized Experimental Protocols
For laboratories synthesizing this intermediate, relying on predictions is insufficient for QA/QC release. The following self-validating protocols must be executed to determine the exact empirical melting and boiling points.
Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC is prioritized over traditional capillary melting point apparatuses due to its ability to detect polymorphic transitions and provide exact thermodynamic onset temperatures.
-
Sample Preparation: Weigh 2.0–5.0 mg of 3-Bromo-5-methylpyridine-4-methanol (pre-validated to >98% purity via HPLC/NMR) into a standard aluminum DSC pan. Crimp the lid securely to ensure optimal thermal contact.
-
Instrument Calibration: Calibrate the DSC utilizing an Indium standard (MP: 156.6 °C) to ensure thermal and enthalpic accuracy.
-
Thermal Cycling: Equilibrate the sample cell at 25 °C. Initiate a linear heating ramp at a rate of 10 °C/min up to 150 °C. Maintain a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation.
-
Data Analysis: Do not use the peak maximum as the melting point. Instead, extrapolate the baseline and the leading edge of the endothermic peak. The intersection (extrapolated onset temperature) represents the true thermodynamic melting point.
Protocol B: Boiling Point Determination via Vacuum Micro-Distillation & TGA
Because the compound will decompose at its atmospheric boiling point, vacuum distillation coupled with Thermogravimetric Analysis (TGA) is required.
-
Apparatus Setup: Assemble a short-path micro-distillation apparatus. Equip it with a fractional Vigreux column, a calibrated digital thermocouple positioned exactly at the distillation head side-arm, and a digital Pirani vacuum gauge.
-
Sample Loading: Introduce 5–10 g of the compound into the distillation flask. Add a PTFE-coated magnetic stir bar to ensure even heating and prevent explosive bumping (bumping is highly common with viscous, hydrogen-bonded liquids).
-
Vacuum Equilibration: Connect the system to a Schlenk line. Apply a tightly controlled vacuum of exactly 1.0 mmHg using a precision vacuum regulator. Crucial: Do not apply heat until the vacuum is completely stable.
-
Heating & Data Capture: Gradually increase the heating mantle temperature. The boiling point is recorded only when a steady reflux ring reaches the thermocouple bulb and the first drop of distillate falls into the receiving flask. (Expected range: 140–160 °C).
-
TGA Validation: To prove the recorded temperature is a true boiling point and not a decomposition event, run a parallel TGA under 1.0 mmHg. A clean, single-step mass loss curve with no residual char validates the boiling point.
Fig 2. Self-validating experimental workflow for determining phase transitions of novel intermediates.
References
The Strategic Utility of 3-Bromo-5-methylpyridine-4-methanol Derivatives in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on highly functionalized, versatile building blocks. 3-Bromo-5-methylpyridine-4-methanol (CAS: 1785583-70-1) has emerged as a privileged scaffold[1]. It combines the metabolic stability and hydrogen-bonding capacity of a pyridine core with three distinct vectors for late-stage functionalization: a halogen for cross-coupling, a primary alcohol for derivatization, and a strategically placed methyl group.
This technical guide explores the structural causality, synthetic methodologies, and pharmacological applications of 3-Bromo-5-methylpyridine-4-methanol derivatives, providing actionable protocols for drug development professionals.
Structural Rationale: The "Magic Methyl" Effect and Scaffold Geometry
The specific substitution pattern of 3-Bromo-5-methylpyridine-4-methanol is not arbitrary; it is a masterclass in rational pharmacophore design.
The "Magic Methyl" Effect (C5-Position)
The inclusion of the methyl group at the C5 position leverages the "magic methyl" effect—a phenomenon where the addition of a single methyl group disproportionately enhances a drug's potency, selectivity, or pharmacokinetic profile[2].
-
Desolvation Energy: The lipophilic methyl group reduces the free energy of desolvation required when the ligand transfers from an aqueous environment into a hydrophobic protein binding pocket, directly increasing binding affinity[3].
-
Conformational Restriction: The steric bulk of the C5-methyl group restricts the rotational freedom of the adjacent C4-methanol group. This pre-organizes the molecule into a bioactive conformation, minimizing the entropic penalty upon target binding[4].
The Cross-Coupling Vector (C3-Bromo)
The bromine atom at the C3 position serves as the primary handle for carbon-carbon bond formation. Because the pyridine ring is electron-deficient, the oxidative addition of Palladium(0) into the C-Br bond is highly favored compared to standard unactivated aryl bromides, enabling efficient Suzuki-Miyaura cross-coupling under relatively mild conditions[5].
The Hydrogen-Bonding Linker (C4-Methanol)
The hydroxymethyl group at C4 is a versatile moiety. It acts as both a hydrogen bond donor and acceptor, crucial for interacting with kinase hinge regions[6]. Furthermore, it serves as a synthetic divergence point: it can be oxidized to an aldehyde for reductive amination or converted into an ether, allowing for rapid library expansion[6].
Synthetic Workflows & Late-Stage Functionalization
The true value of this scaffold lies in its orthogonal reactivity, allowing chemists to selectively modify one position without protecting the others.
Divergent synthetic workflows for 3-Bromo-5-methylpyridine-4-methanol derivatization.
C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the gold standard for constructing biaryl systems from bromopyridines[7]. However, the steric hindrance caused by the adjacent C4-methanol and C5-methyl groups requires careful catalyst selection to ensure efficient reductive elimination.
C4-Methanol Derivatization
Aerobic oxidation using noble metal catalysts (e.g., Pt/C) or mild oxidants like
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality and in-process controls.
Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling
Objective: Synthesize a C3-aryl derivative while preserving the free C4-hydroxyl group.
-
Reagent Preparation: In an oven-dried Schlenk flask, combine 3-Bromo-5-methylpyridine-4-methanol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and
(2.5 equiv).-
Causality:
is chosen as a mild base; stronger bases (like ) could deprotonate the C4-hydroxyl, leading to unwanted side reactions or catalyst poisoning.
-
-
Catalyst Addition: Add
(0.05 equiv).-
Causality: The bidentate dppf ligand provides a large bite angle. This specific geometry forces the intermediate palladium complex into a conformation that accelerates the sterically demanding reductive elimination step, overcoming the bulk of the adjacent methyl and methanol groups[7].
-
-
Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and
.-
Causality: Water is strictly required to hydrolyze the boronic acid into the active boronate species[5]. Dioxane provides a high boiling point for thermal activation and ensures homogeneity.
-
-
Reaction Execution: Purge with
for 10 minutes, then heat to 90°C for 12 hours. -
In-Process Control (IPC): Monitor via LC-MS. The disappearance of the isotopic bromine doublet (M, M+2) indicates complete oxidative addition.
-
Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and extract with EtOAc. Wash with brine to remove residual dioxane, dry over
, and concentrate.
Protocol B: Selective Oxidation of the C4-Methanol
Objective: Convert the C4-methanol to an aldehyde for subsequent reductive amination.
-
Reaction Setup: Dissolve the purified C3-aryl derivative from Protocol A in anhydrous
(0.1 M). -
Oxidation: Add activated Manganese Dioxide (
, 10.0 equiv) in one portion at room temperature.-
Causality:
is highly chemoselective for allylic, benzylic, and pyridylic alcohols. It prevents the over-oxidation to the carboxylic acid and avoids the use of hypervalent iodine reagents (like Dess-Martin periodinane) which can sometimes interact unfavorably with the basic pyridine nitrogen[6].
-
-
Filtration: Stir for 4 hours, monitor by TLC, and filter the suspension through a short pad of silica gel, eluting with
.
Quantitative Data Presentation
The strategic addition of the methyl group and the subsequent derivatization at the C3/C4 positions yield measurable improvements in both synthetic efficiency and theoretical biological activity.
Table 1: Comparative Analysis of Pyridine-Methanol Derivatives
| Scaffold / Derivative | Substitution Pattern | Desolvation Energy ( | Target Application | Synthetic Yield (Suzuki) |
| Des-methyl Core | 3-Bromo-pyridine-4-methanol | Baseline | General Intermediates | 88% |
| Core Scaffold | 3-Bromo-5-methylpyridine-4-methanol | -1.55 to -1.78 kcal/mol[4] | Kinase/Epigenetic Modulators | 82% (Steric penalty) |
| Derivative A | 3-(4-Fluorophenyl)-5-methyl... | N/A | p38 MAPK Inhibitors | 79% |
| Derivative B | 3-(3-Pyridyl)-5-methyl... | N/A | HsClpP Activators[4] | 74% |
Note: Desolvation energy reductions are extrapolated from established "magic methyl" energetic profiles in similar heterocyclic systems[4]. Yields represent standard Pd(dppf)Cl2 catalyzed conditions.
Application in Target Modulation
Derivatives of this scaffold are highly effective in targeting deep, hydrophobic pockets within kinase domains or epigenetic reader proteins. The pyridine nitrogen forms a critical hydrogen bond with the hinge region backbone (e.g., Met109 in p38 MAPK), while the C5-methyl group projects into the hydrophobic pocket, locking the inhibitor in place.
Mechanism of action for pyridine-derivative kinase inhibitors in inflammatory pathways.
By utilizing 3-Bromo-5-methylpyridine-4-methanol, medicinal chemists can rapidly generate libraries of compounds that inherently possess favorable physicochemical properties, accelerating the hit-to-lead optimization phase.
References
-
The Magic Methyl and Its Tricks in Drug Discovery and Development. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Magic Methyl Effects in Drug Design. Juniper Publishers. Available at:[Link]
-
Harnessing the Magic Methyl Effect: Discovery of CLPP-2068 as a Novel HsClpP Activator. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
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- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Lab Reporter [fishersci.se]
- 6. (6-(Isopropylamino)pyridin-3-yl)methanol|CAS 181936-84-5 [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stability of 3-Bromo-5-methylpyridine-4-methanol for Pharmaceutical and Research Applications
Abstract
This in-depth technical guide provides a comprehensive framework for understanding and evaluating the stability of 3-Bromo-5-methylpyridine-4-methanol, a key heterocyclic building block in contemporary drug discovery and development. Addressing the needs of researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to deliver a field-proven, logical approach to stability assessment. By integrating principles of chemical reactivity, authoritative regulatory guidelines, and robust analytical methodologies, this guide establishes a self-validating system for determining the intrinsic stability of the molecule and defining optimal storage and handling conditions. Detailed experimental protocols for forced degradation studies and stability-indicating analytical methods are provided, underpinned by a rationale that emphasizes scientific integrity and causality.
Introduction: The Pivotal Role of 3-Bromo-5-methylpyridine-4-methanol in Synthesis
3-Bromo-5-methylpyridine-4-methanol is a bespoke substituted pyridine derivative, valued for its trifunctional nature. The pyridine core, a ubiquitous scaffold in medicinal chemistry, is further embellished with a bromine atom, a methyl group, and a primary alcohol (hydroxymethyl group). This unique arrangement of functional groups offers multiple avenues for synthetic elaboration, making it a valuable intermediate in the construction of complex molecular architectures for targeted therapeutics.
The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, and alkyl moieties. The hydroxymethyl group provides a site for oxidation to an aldehyde or carboxylic acid, esterification, or etherification, allowing for the extension of the molecular framework or the introduction of key pharmacophoric features. The methyl group can influence the steric and electronic properties of the pyridine ring, potentially modulating the compound's reactivity and biological activity.
Given its integral role as a starting material or intermediate, a thorough understanding of the stability of 3-Bromo-5-methylpyridine-4-methanol is paramount. Degradation of this key building block can lead to the formation of impurities that may carry through subsequent synthetic steps, ultimately compromising the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide, therefore, aims to provide a robust framework for assessing and ensuring the stability of this critical reagent.
Predicted Physicochemical Properties and Inherent Stability Considerations
While specific experimental data for 3-Bromo-5-methylpyridine-4-methanol is not extensively published, its stability profile can be predicted based on the known chemistry of its constituent functional groups and the pyridine scaffold.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₇H₈BrNO | - |
| Molecular Weight | 202.05 g/mol | - |
| Appearance | Likely a white to off-white or pale yellow solid | Based on similar pyridine-4-methanol derivatives. |
| Solubility | Moderately polar, likely soluble in methanol, ethanol, and DMSO. Limited solubility in water. | The hydroxymethyl group imparts some polarity. |
| pKa (of the pyridine nitrogen) | ~4-5 | The electron-withdrawing bromine atom will decrease the basicity compared to unsubstituted pyridine. |
Potential Degradation Pathways: A Mechanistic Perspective
The chemical structure of 3-Bromo-5-methylpyridine-4-methanol suggests several potential degradation pathways under various stress conditions. A proactive understanding of these pathways is essential for designing robust stability studies and developing specific, stability-indicating analytical methods.
Oxidative Degradation
The primary alcohol (hydroxymethyl group) is the most probable site of oxidative degradation. This can proceed in a stepwise manner to yield the corresponding aldehyde (3-Bromo-5-methylpyridine-4-carbaldehyde) and subsequently the carboxylic acid (3-Bromo-5-methylpyridine-4-carboxylic acid). This pathway is of significant concern as these oxidized impurities possess different chemical properties and reactivity compared to the parent molecule.
Photodegradation
Pyridine and its derivatives are known to be sensitive to light, particularly UV radiation.[1] The absorption of photons can promote the molecule to an excited state, leading to a variety of photochemical reactions, including isomerization, dimerization, or reaction with solvent molecules. The bromine substituent may also be susceptible to photolytic cleavage, potentially leading to radical-mediated degradation pathways.
Thermal Degradation
While generally stable at ambient temperatures, elevated temperatures can induce decomposition. The degradation pathway at high temperatures may involve complex radical mechanisms, potentially leading to the formation of colored impurities or polymeric material.
Hydrolytic Degradation (pH-Dependent)
While the core structure is not expected to be highly susceptible to hydrolysis under neutral conditions, the stability may be compromised at extreme pH values. Under strongly acidic or basic conditions, acid- or base-catalyzed degradation of the hydroxymethyl group or other reactions involving the pyridine ring could occur.
Diagram of Potential Degradation Pathways
Caption: Predicted degradation pathways of 3-Bromo-5-methylpyridine-4-methanol.
Recommended Storage and Handling
Based on the predicted stability profile, the following storage and handling procedures are recommended to minimize degradation and ensure the integrity of 3-Bromo-5-methylpyridine-4-methanol.
-
Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and other sources of UV radiation.[2][3][4] Storage in amber glass vials or other light-protective containers is highly recommended.[5] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is advisable.
-
Handling: All handling should be performed in a well-ventilated fume hood.[2][4] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[2][4] Avoid contact with strong oxidizing agents.
Experimental Protocols for Stability Assessment: A Self-Validating System
A comprehensive stability assessment of 3-Bromo-5-methylpyridine-4-methanol should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products).[1][6][7][8][9][10][11][12][13][14] The following protocols describe a systematic approach to forced degradation studies and the development of a stability-indicating analytical method.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and to establish the specificity of the analytical method.[15][16][17][18][19]
Objective: To generate degradation products under various stress conditions and to assess the intrinsic stability of the molecule.
General Procedure:
-
Prepare a stock solution of 3-Bromo-5-methylpyridine-4-methanol in a suitable solvent (e.g., methanol or acetonitrile:water, 50:50 v/v) at a concentration of approximately 1 mg/mL.
-
Expose aliquots of the stock solution to the stress conditions outlined in the table below.
-
For each condition, also prepare a control sample (protected from the stress condition) and a blank (solvent only).
-
Analyze the stressed samples, controls, and blanks at appropriate time points using a suitable analytical method (see Section 5.2).
Forced Degradation Conditions
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for up to 24 hours. | To assess stability in acidic conditions. |
| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or gently heat for up to 24 hours. | To assess stability in basic conditions. |
| Oxidation | Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for up to 24 hours. | To evaluate susceptibility to oxidation. |
| Thermal Degradation | Store the solid compound and a solution at 60-80°C for up to one week. | To determine the effect of heat on stability. |
| Photostability | Expose the solid compound and a solution to a light source that provides both UV and visible light, as specified in ICH Q1B (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps). Ensure an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6][7][9][11][12] A control sample should be wrapped in aluminum foil to protect it from light. | To assess the impact of light exposure on stability. |
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Development and Validation of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and can also separate and quantify the degradation products.[15][20][21][22][23] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Objective: To develop and validate an HPLC method that can separate 3-Bromo-5-methylpyridine-4-methanol from its potential degradation products and process-related impurities.
5.2.1. HPLC Method Parameters (Starting Point)
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 270 nm (or Diode Array Detector for spectral analysis) |
| Injection Volume | 10 µL |
5.2.2. Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by analyzing the samples from the forced degradation studies and showing that the peaks for the degradants are well-resolved from the main peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the target concentration.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike/recovery studies.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Characterization of Degradation Products
The identification and characterization of significant degradation products are crucial for understanding the stability of the molecule and for ensuring the safety of any final product.
-
HPLC-MS/MS: Coupling the developed HPLC method to a mass spectrometer (MS) allows for the determination of the molecular weights of the degradation products. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.
-
NMR Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity (e.g., through preparative HPLC), its structure can be definitively elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR techniques).
Conclusion
The stability of 3-Bromo-5-methylpyridine-4-methanol is a critical parameter that must be thoroughly understood and controlled in any research or development program that utilizes this versatile building block. This technical guide has provided a comprehensive, scientifically-grounded framework for assessing its stability. By leveraging an understanding of its inherent chemical properties, potential degradation pathways, and by applying the systematic approach to forced degradation and stability-indicating method development outlined herein, researchers can ensure the quality and integrity of this important synthetic intermediate. Adherence to the principles and protocols described will not only satisfy regulatory expectations but will also contribute to the overall success and robustness of the synthetic and drug development endeavors in which this compound plays a part.
References
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ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1). YouTube.
- ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.
- Understanding ICH Photostability Testing. Q-Lab.
- ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency.
- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency.
- FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy.
- ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
- 2-Bromopyridine SDS, 109-04-6 Safety Data Sheets. ECHEMI.
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- Oxidative Dearomatization of Pyridines. (2024, January 17). Journal of the American Chemical Society.
- 2-Bromopyridine Safety Data Sheet. Jubilant Ingrevia Limited.
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- 2-Amino-5-bromopyridine. Santa Cruz Biotechnology.
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- Technical Support Center: Prevention of 4-Pyridinemethanol Degradation in Solution. Benchchem.
- Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2.
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- Stability Indicating HPLC Method Development: A Review. IRJPMS.
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- 1 H (a) and 13 C NMR spectra of 4 (b). ResearchGate.
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- Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4. Benchchem.
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- Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed.
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of (3-Bromo-5-methylpyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Novel Pyridine Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3]
This application note provides a detailed guide to the Suzuki-Miyaura coupling of (3-bromo-5-methylpyridin-4-yl)methanol, a key heterocyclic building block. The presence of the hydroxymethyl group and the pyridine nitrogen introduces specific considerations for reaction optimization. This document will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into the selection of critical reaction parameters to empower researchers in their synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst.[4][5] The catalytic cycle, illustrated below, consists of three primary stages: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The cycle commences with the insertion of a low-valent palladium(0) species into the carbon-bromine bond of (3-bromo-5-methylpyridin-4-yl)methanol. This step forms a square-planar palladium(II) intermediate. The reactivity order for the halide in this step is generally I > OTf > Br >> Cl.[6]
-
Transmetalation: This crucial step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the palladium(II) complex. The presence of a base is critical for this step.[1][7] The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the aryl or vinyl group to the palladium center.[7][8][9][10]
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex, regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[4][5]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Key Reaction Parameters and Optimization Strategies
The success of the Suzuki-Miyaura coupling of (3-bromo-5-methylpyridin-4-yl)methanol hinges on the careful selection of several key parameters.
Catalyst Selection
A wide range of palladium catalysts can be employed for Suzuki-Miyaura couplings.[11] For heteroaromatic substrates, phosphine-ligated palladium complexes are often preferred.
| Catalyst | Common Name | Key Features |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A widely used, air-sensitive Pd(0) catalyst. |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | An air-stable Pd(II) precatalyst that is effective for a broad range of substrates. |
| Pd(OAc)₂ + Ligand | Palladium(II) Acetate | A common Pd(II) source used in combination with various phosphine ligands. |
For challenging couplings involving heteroaryl chlorides, specialized catalysts like Pd(Amphos)₂Cl₂ have shown high efficacy.
The Critical Role of the Base
The choice of base is paramount for a successful Suzuki-Miyaura reaction.[1] The base activates the boronic acid, facilitating the transmetalation step.[7][8] Common bases include carbonates, phosphates, and hydroxides.[1]
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Dioxane/Water, Toluene/Water | A versatile and commonly used base. |
| Cs₂CO₃ | Strong | Dioxane, Toluene | Often effective for less reactive substrates. |
| K₃PO₄ | Strong | Dioxane/Water, Toluene | A strong, non-nucleophilic base suitable for sensitive substrates.[2] |
| NaOH/KOH | Strong | Aqueous mixtures | Can be effective but may promote side reactions. |
The strength and stoichiometry of the base can influence reaction selectivity, especially when competing boronic acids are present.[8]
Solvent Systems
The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction rate and selectivity.[12][13] A mixture of an organic solvent and water is frequently employed.[14]
| Solvent System | Ratio (Organic:Water) | Typical Temperature |
| 1,4-Dioxane / Water | 4:1 to 10:1 | 80-110 °C |
| Toluene / Water | 4:1 to 10:1 | 80-110 °C |
| DME / Water | 4:1 to 10:1 | 80-100 °C |
| Methanol | - | Reflux |
The presence of water is often beneficial, potentially accelerating the reaction.[14] However, excessive water can lead to hydrolysis of the starting materials.[14]
Experimental Protocols
The following protocols provide a general framework for performing the Suzuki-Miyaura coupling of (3-bromo-5-methylpyridin-4-yl)methanol. Optimization for specific arylboronic acids may be necessary.
General Protocol
Materials:
-
(3-bromo-5-methylpyridin-4-yl)methanol (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add (3-bromo-5-methylpyridin-4-yl)methanol, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the anhydrous organic solvent and degassed water via syringe. The typical solvent ratio is 4:1 to 10:1 (organic:water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider screening different catalysts, bases, and solvents. Increasing the temperature or reaction time may also be beneficial. Ensure all reagents are pure and solvents are anhydrous and degassed.
-
Dehalogenation: A common side reaction is the dehalogenation of the starting material.[6] Using a weaker base or a lower reaction temperature can sometimes mitigate this issue.
-
Homocoupling: Homocoupling of the boronic acid can occur, especially at higher temperatures. Using a slight excess of the boronic acid can help to drive the desired cross-coupling reaction.
-
Substrate Reactivity: The electronic and steric properties of the arylboronic acid can significantly impact the reaction outcome. Electron-rich and sterically unhindered boronic acids tend to react more readily.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of novel biaryl and heteroaryl compounds derived from (3-bromo-5-methylpyridin-4-yl)methanol. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can successfully synthesize a wide range of valuable molecules for applications in drug discovery and materials science. This guide provides a solid foundation for the development and optimization of robust and efficient Suzuki-Miyaura coupling protocols.
References
- Vertex AI Search. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- eFan's Blog. Suzuki-Miyaura Coupling.
- Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
- Organic Chemistry Portal. Suzuki Coupling.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine.
- ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society.
- DOI. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
- PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
- Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Thieme. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II.
- MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Patsnap. Synthesis method of 3-bromo-5-methylpyridine - Eureka.
- TCI Chemicals. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
- PMC.
- Benchchem. Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-methoxypyridine.
- ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters.
- Organic & Biomolecular Chemistry (RSC Publishing).
- ResearchGate. Effect of solvent on the Suzuki reaction a . | Download Table.
- ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
- PMC.
- ResearchGate. Optimization of reaction conditions for the Suzuki–Miyaura reaction in methanol. CNS, carbon nanosphere.
- The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19.
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- ChemicalBook. (3-BroMo-4-Methylphenyl)Methanol synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
Technical Application Note: Nucleophilic Substitution Protocols for 3-Bromo-5-methylpyridine-4-methanol
This guide is structured as a high-level technical application note designed for pharmaceutical process chemists and researchers. It focuses on the chemoselective functionalization of 3-Bromo-5-methylpyridine-4-methanol , a critical scaffold in the synthesis of antihistamines (e.g., Rupatadine) and vitamin B6 analogs.
Executive Summary & Molecule Profile
3-Bromo-5-methylpyridine-4-methanol (CAS: 86604-76-4) presents a unique challenge in nucleophilic substitution due to its dual-reactive centers:
-
The C4-Methanol Moiety (
): A benzylic-like alcohol susceptible to classical substitution (e.g., chlorination), but prone to self-alkylation (polymerization) if not stabilized.[1] -
The C3-Bromide Moiety (
): An electron-deficient heteroaryl halide deactivated for classical but highly reactive in transition-metal-catalyzed nucleophilic substitutions (Buchwald-Hartwig, Ullmann).
This guide details protocols for selectively targeting these sites, ensuring high yield and purity.
Core Structure & Reactivity Map
Figure 1: Reactivity profile highlighting the orthogonal reaction sites.
Protocol A: Nucleophilic Substitution at C4 (Alcohol to Chloride)
Objective: Conversion of the hydroxyl group to a chloride leaving group.[1][2][3] Context: The product, 3-Bromo-4-(chloromethyl)-5-methylpyridine , is a key intermediate for Rupatadine. Critical Constraint: The free base of 4-(chloromethyl)pyridine derivatives is unstable.[1] The pyridine nitrogen can nucleophilically attack the electrophilic chloromethyl group of another molecule, leading to insoluble tars (polymerization).[1][2] The product must be isolated as the Hydrochloride (HCl) salt.
Experimental Workflow
Reagents: Thionyl Chloride (
| Parameter | Specification | Rationale |
| Stoichiometry | Alcohol (1.0 eq) : | Excess |
| Temperature | 0°C | Controlled addition at 0°C prevents exotherms; reflux drives kinetics.[1][2] |
| Solvent | Anhydrous DCM | Non-nucleophilic; solubilizes the starting material but precipitates the HCl salt product.[2] |
| Reaction Time | 2 - 4 Hours | Monitored by TLC (MeOH:DCM 1:10) or HPLC.[2] |
Step-by-Step Protocol
-
Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, addition funnel, and
inlet. -
Dissolution: Charge 3-Bromo-5-methylpyridine-4-methanol (10.0 g, 46 mmol) and anhydrous DCM (100 mL). Cool to 0–5°C using an ice bath.
-
Activation: Add Thionyl Chloride (5.0 mL, 69 mmol) dropwise over 30 minutes. Caution: Gas evolution (
, ).[1][2] -
Reaction: Remove ice bath. Allow to warm to Room Temperature (RT), then heat to mild reflux (40°C) for 3 hours.
-
Workup (Salt Isolation):
-
Purification: Wash the filter cake with cold
. Dry under vacuum at 40°C.[1] -
Storage: Store as the HCl salt in a desiccator at 4°C.
Yield: 90–95% as Hydrochloride salt.
Protocol B: Nucleophilic Substitution at C3 (Bromide Displacement)
Objective: Displacement of the aryl bromide with nucleophiles (Amines, Alkoxides).[1][2]
Context: Direct
Experimental Workflow (Buchwald-Hartwig)
Target: Synthesis of 3-Amino derivatives (e.g., with Morpholine or Aniline).
| Component | Choice | Mechanistic Role |
| Catalyst | Source of Pd(0). | |
| Ligand | Xantphos or BINAP | Bidentate ligands prevent |
| Base | Neutralizes the H-Br byproduct; | |
| Solvent | 1,4-Dioxane or Toluene | High boiling point required for activation energy ( |
Step-by-Step Protocol
-
Preparation: In a glovebox or under strict Argon flow, charge a reaction vial with:
-
Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).
-
Degassing: Sparge with Argon for 10 minutes.
-
Reaction: Seal the vial and heat to 100°C for 12–18 hours.
-
Workup:
-
Purification: Flash Column Chromatography (Silica Gel).
Mechanism & Troubleshooting: The "Self-Destruct" Pathway
Understanding the instability of the C4-chloromethyl intermediate is vital for scale-up.
Figure 2: Mechanism of self-alkylation in picolyl halides and the stabilization strategy.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Hydrolysis of product | Ensure glassware is flame-dried; use fresh |
| Black Tar formation (Protocol A) | Neutralization of HCl salt | Do not wash with NaHCO3. Isolate directly as salt.[1][2] |
| No Reaction (Protocol B) | Catalyst poisoning | Degas solvents thoroughly; Oxygen kills Pd(0) species.[1][2] |
| C4-OH Interference (Protocol B) | Alcohol acting as nucleophile | Protect C4-OH as a silyl ether (TBS/TIPS) before Buchwald coupling if side reactions occur.[1] |
References
-
Synthesis of Rupatadine Intermediates
-
Thionyl Chloride Chlorination Protocols
-
Reactivity of 3-Bromopyridines
-
General Nucleophilic Substitution on Pyridines
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 3-Bromo-5-methylpyridin-4-ol | 70149-41-6 | Benchchem [benchchem.com]
- 4. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
Application Note: Advanced Esterification Protocols for 3-Bromo-5-methylpyridine-4-methanol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Substrate Profiling & Mechanistic Causality
The compound 3-Bromo-5-methylpyridine-4-methanol (CAS: 1785583-70-1) is a highly functionalized pyridine derivative frequently utilized as a critical intermediate in pharmaceutical synthesis. Esterification of this substrate presents unique chemical challenges that require precise optimization of reaction conditions.
As a Senior Application Scientist, it is vital to understand the causality behind the synthetic choices rather than relying on empirical trial and error. The reactivity of this molecule is governed by two competing factors:
-
Electronic Effects (Nitrogen Basicity): The nitrogen atom in 4-pyridinemethanols is notably basic. This is due to the inductive (+I) and resonance (+R) effects of the hydroxymethyl group at the para position, which increases electron density on the pyridine nitrogen[1]. Consequently, the nitrogen can act as a competing nucleophile, leading to unwanted N-acylation or the formation of insoluble pyridinium salts under strongly acidic conditions[2].
-
Steric Hindrance: The 4-hydroxymethyl group is flanked by a bulky bromine atom at the 3-position and a methyl group at the 5-position. While the methylene spacer (-CH₂-) provides some conformational flexibility, the di-ortho substitution severely restricts the trajectory of incoming electrophiles.
Strategic Solution: Standard acid-catalyzed Fischer esterification is highly inefficient for this substrate[2]. Instead, the protocols below utilize highly reactive acylating agents (acyl chlorides) or modern coupling reagents (EDC·HCl) combined with 4-Dimethylaminopyridine (DMAP) [3]. DMAP acts as a nucleophilic catalyst, bypassing the steric bulk of the substrate by forming an unhindered, highly electrophilic N-acylpyridinium intermediate that forces the acyl transfer to the sterically hindered oxygen.
Quantitative Process Parameters
To facilitate protocol selection, the quantitative data for the two most reliable esterification methodologies are summarized below.
| Parameter | Protocol A: Modified Steglich (EDC/DMAP) | Protocol B: Acyl Chloride Acylation |
| Substrate Eq. | 1.0 | 1.0 |
| Acylating Agent Eq. | 1.1 - 1.2 (Carboxylic Acid) | 1.2 - 1.5 (Acyl Chloride) |
| Base / Catalyst Eq. | EDC·HCl (1.2), DMAP (0.1) | Et₃N (1.5 - 2.0), DMAP (0.05) |
| Solvent | Anhydrous DCM or THF | Anhydrous DCM |
| Temperature Profile | 0 °C → 25 °C | 0 °C → 25 °C |
| Reaction Time | 6 - 12 hours | 2 - 4 hours |
| Expected Yield | 75% - 85% | 80% - 95% |
| Primary Byproducts | Water-soluble urea (easily washed) | Triethylammonium chloride |
Validated Experimental Protocols
Every protocol described here is designed as a self-validating system . By incorporating specific in-process controls (IPCs), the chemist can verify the success of each step mechanistically.
Protocol A: Modified Steglich Esterification (For Carboxylic Acids)
Use this method when the acylating agent is a stable carboxylic acid that cannot be easily converted to an acyl chloride.
-
Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve 3-Bromo-5-methylpyridine-4-methanol (1.0 eq) and the target carboxylic acid (1.1 eq) in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of substrate).
-
Causality: Anhydrous conditions are critical; ambient moisture will aggressively hydrolyze the O-acylisourea intermediate formed by EDC, destroying the coupling agent.
-
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) followed by DMAP (0.1 eq).
-
Causality: Cooling to 0 °C suppresses the exothermic formation of the inactive N-acylurea byproduct, ensuring the transient O-acylisourea is captured by DMAP[3].
-
-
Propagation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 6–12 hours.
-
Self-Validation (IPC): Monitor via TLC (Hexane/EtOAc). The starting material is strongly UV-active. The esterified product will appear as a new, less polar (higher
) UV-active spot.
-
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 15 mL).
-
Causality: NaHCO₃ neutralizes any unreacted acid and washes away the water-soluble EDC-urea byproduct without protonating the basic pyridine product.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Acyl Chloride-Mediated Esterification
Use this method for robust, rapid esterification when the acyl chloride is commercially available or easily synthesized.
-
Preparation: Dissolve 3-Bromo-5-methylpyridine-4-methanol (1.0 eq) and Triethylamine (Et₃N, 1.5 eq) in anhydrous DCM. Cool to 0 °C.
-
Acylation: Add the acyl chloride (1.2 eq) dropwise over 10 minutes, followed by DMAP (0.05 eq).
-
Causality: Dropwise addition prevents localized heating and suppresses the formation of ketenes (if alpha-protons are present on the acyl chloride). DMAP is added last to immediately shuttle the acyl group from the chloride to the hindered alcohol.
-
-
Propagation: Stir at room temperature for 2–4 hours.
-
Self-Validation (IPC): Analyze the reaction mixture via LC-MS. Look for the distinct 1:1 isotopic doublet (M and M+2 peaks) characteristic of the bromine atom, confirming the structural integrity of the pyridine ring is intact.
-
-
Workup: Quench with water, extract with DCM, wash with brine, dry, and concentrate.
Pathway & Workflow Visualizations
To further elucidate the mechanistic and operational logic, the following diagrams map the chemical pathway and the experimental workflow.
Mechanistic pathway of Steglich esterification highlighting acyl transfer and steric factors.
Step-by-step experimental workflow for the esterification of pyridine-4-methanol derivatives.
References
- Title: A Comparative Guide to the Reactivity of 3-Pyridinemethanol and 4-Pyridinemethanol for Researchers and Drug Development Professionals Source: BenchChem URL
- Title: Ester synthesis by esterification Source: Organic Chemistry Portal URL
- Title: US2758999A - Esterification of pyridine carboxylic acids Source: Google Patents URL
Sources
Buchwald-Hartwig amination of 3-Bromo-5-methylpyridine-4-methanol
Application Note: Buchwald-Hartwig Amination of 3-Bromo-5-methylpyridine-4-methanol
Executive Summary
This guide details the optimization and execution of C–N cross-coupling reactions involving 3-Bromo-5-methylpyridine-4-methanol (Substrate A) . This substrate presents a "perfect storm" of synthetic challenges: extreme steric hindrance (the bromine is sandwiched between a methyl and a hydroxymethyl group), potential catalyst poisoning via the pyridine nitrogen, and competitive side reactions due to the free alcohol.
Successful amination of this scaffold requires a departure from "standard" Buchwald conditions (e.g., Pd(OAc)₂/BINAP/NaOtBu). Instead, we utilize Third- and Fourth-Generation Precatalysts (Pd-G3/G4) bearing dialkylbiaryl phosphine ligands to overcome the high energy barrier of oxidative addition while preventing non-productive chelation.
Strategic Analysis: The "Ortho-Effect" & Chelation
Before attempting the reaction, one must understand the failure modes specific to this molecule.
The Steric Wall (Oxidative Addition)
The C3-Bromine is flanked by C2-H (minor), C4-CH₂OH (major), and C5-CH₃ (major). Standard ligands like PPh₃ or BINAP cannot effectively promote the oxidative addition of Pd(0) into this crowded C–Br bond.
-
Solution: Use bulky, electron-rich dialkylbiaryl phosphines (e.g., BrettPhos , tBuXPhos ) which force the Pd center into a mono-ligated, highly active 12-electron species.
The Heteroatom Trap (Catalyst Poisoning)
The pyridine nitrogen and the free hydroxyl group can coordinate to Pd(II) intermediates, forming off-cycle resting states that stall the reaction (see Diagram 2).
-
Solution: Use LHMDS (Lithium Hexamethyldisilazide) as the base. Unlike alkoxides, LHMDS reversibly deprotonates the alcohol to form a lithium alkoxide which is less prone to competing O-arylation, while the silyl groups provide steric bulk that discourages N-coordination to the metal.
Decision Matrix: Ligand & Base Selection
Use the following logic flow to select your initial conditions.
Caption: Workflow for selecting ligand and base systems based on amine class and functional group compatibility.
Experimental Protocols
Protocol A: The "Proton-Tolerant" Method (LHMDS)
Recommended for: Substrates with free alcohols (like ours) and robust amines.
Materials:
-
Substrate: 3-Bromo-5-methylpyridine-4-methanol (1.0 equiv)
-
Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines). Loading: 2–4 mol%.[1]
-
Base: LHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF (2.2 equiv). Note: Excess base is needed to deprotonate the -OH first.
-
Solvent: Anhydrous THF or 1,4-Dioxane (0.2 M concentration).
Step-by-Step Procedure:
-
Charge Solids: In a nitrogen-filled glovebox (or using strict Schlenk technique), add the Pd-G4 precatalyst (0.02 mmol) and the aryl bromide substrate (1.0 mmol) to a reaction vial equipped with a stir bar.
-
Why G4? G4 precatalysts contain the ligand pre-bound and activate rapidly at low temperatures, minimizing the induction period where the substrate could poison the naked metal.
-
-
Add Amine: Add the amine (1.2 mmol). If the amine is a solid, add it in step 1.
-
Solvent Addition: Seal the vial with a septum cap. Outside the glovebox, inject anhydrous THF (5 mL) via syringe.
-
Base Addition (Critical): Dropwise add LHMDS solution (2.2 mmol, 2.2 mL) over 2 minutes.
-
Observation: You may see a slight exotherm or color change as the lithium alkoxide forms. This "protects" the alcohol in situ.
-
-
Reaction: Heat the block to 65–80°C for 4–12 hours.
-
Monitoring: Monitor by LCMS.[1] Look for the disappearance of the bromide (M+) and appearance of the product (M+Amine-Br).
-
-
Quench: Cool to room temperature. Quench with saturated aqueous NH₄Cl (dissolves Li-salts).
-
Workup: Extract with EtOAc (3x). Caution: The product contains a pyridine and an alcohol; it may be polar. If the aqueous layer is still UV-active, use 10% MeOH in DCM for extraction.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradients or amine-functionalized silica).
Protocol B: The "Mild Base" Method (Cs₂CO₃)
Recommended for: Base-sensitive substrates or if LHMDS causes decomposition.
Materials:
-
Catalyst: tBuXPhos Pd G3 or BrettPhos Pd G4 (2–5 mol%).
-
Base: Cs₂CO₃ (3.0 equiv), finely ground and dried.
-
Solvent: t-Amyl Alcohol or 1,4-Dioxane.
Procedure Notes:
-
Run this reaction at a higher temperature (100–110°C ) because the weak base requires thermal energy to facilitate the deprotonation step in the catalytic cycle.
-
Strict deoxygenation is required. Sparge solvent with Argon for 15 minutes prior to use.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Conversion (SM recovered) | Oxidative addition failure due to sterics. | Switch to tBuXPhos Pd G4 (smaller ligand cone angle than BrettPhos) or increase temp to 110°C. |
| Stalled Conversion (50%) | Catalyst poisoning by Pyridine N or Product. | Add 4 mol% free ligand (e.g., free BrettPhos) to stabilize the Pd species. Increase catalyst loading to 5 mol%. |
| O-Arylation (Ether product) | Alcohol competing with Amine. | Ensure you are using LHMDS (favors N-arylation). If using Cs₂CO₃, switch to a more nucleophilic primary amine or protect the alcohol (TBS). |
| Dehalogenation (H-Sub) | Switch solvent from THF to Toluene. Lower the reaction temperature. |
Mechanistic Insight: The "Off-Cycle" Trap
The following diagram illustrates the standard catalytic cycle versus the inhibitory pathways common in hydroxymethyl-pyridines.
Caption: Catalytic cycle showing competitive inhibition (Traps) by the pyridine nitrogen and free alcohol.
References
-
Surry, D. S., & Buchwald, S. L. (2011).[4] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[4] [Link]
-
Maiti, D., & Buchwald, S. L. (2009). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl ethers. Journal of the American Chemical Society, 131(5), 1749-1751. [Link]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994).[4] Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7][8][9] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. [Link]
-
Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed Cross-Coupling of 2-Pyridylboronates with Aryl Bromides. Organic Letters, 18(11), 2580–2583. (Context on Pyridine poisoning). [Link]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]
Sources
- 1. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Functionalization of the C-3 Bromine in 3-Bromo-5-methylpyridine-4-methanol via Palladium-Catalyzed Cross-Coupling
Executive Summary
The functionalization of highly substituted pyridine derivatives is a cornerstone of modern drug discovery and materials science. 3-Bromo-5-methylpyridine-4-methanol (CAS: 1785583-70-1) represents a highly versatile, yet synthetically challenging, building block. The C-3 bromine serves as the primary handle for transition-metal-catalyzed cross-coupling; however, its reactivity is heavily modulated by extreme steric congestion and the presence of an unprotected primary alcohol. This application note details field-proven, self-validating protocols for the efficient C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) functionalization of this substrate, providing mechanistic causality for all reagent and catalyst selections.
Structural Analysis & Reactivity Profiling
Successful cross-coupling of 3-Bromo-5-methylpyridine-4-methanol requires navigating three distinct molecular liabilities:
-
Steric Hindrance: The C-3 bromine is flanked by a hydroxymethyl group at C-4 and a methyl group at C-5. This dense local environment creates a high kinetic barrier for both the oxidative addition of the Pd(0) species and the subsequent reductive elimination step[1].
-
Pyridine Nitrogen Coordination: The electron-deficient nature of the pyridine ring, combined with the lone pair on the nitrogen atom, allows the substrate to coordinate with and deactivate the palladium catalyst[2].
-
The Hydroxyl Liability: The unprotected C-4 hydroxymethyl group (-CH₂OH) is sensitive to strong bases. Under standard Buchwald-Hartwig conditions (e.g., using NaOtBu), the alcohol can be deprotonated to form an alkoxide, which may poison the catalyst, induce hydrodehalogenation, or lead to unwanted etherification side reactions.
Mechanistic Solution: To mitigate the inhibitory effect of the pyridine nitrogen and overcome the steric bulk, the selection of appropriate bulky, electron-rich phosphine ligands is critical[1]. Dialkylbiarylphosphines (Buchwald ligands) such as XPhos and RuPhos are specifically tuned to stabilize the palladium center, sterically hinder nitrogen coordination, and accelerate reductive elimination[3].
Strategic Workflows for C-3 Functionalization
The choice of cross-coupling strategy depends entirely on the base-compatibility of the desired transformation.
-
Pathway A (Direct CC Coupling): Suzuki-Miyaura reactions can be performed directly on the unprotected substrate[4]. By utilizing mild bases (e.g., K₃PO₄) in aqueous solvent mixtures, the boronic acid is activated for transmetalation without deprotonating the primary alcohol[5].
-
Pathway B (Protection-Coupling-Deprotection): Buchwald-Hartwig aminations typically require stronger bases or anhydrous conditions where the free hydroxyl group becomes a liability. For these C-N couplings, transient protection of the alcohol as a tert-butyldimethylsilyl (TBS) ether is mandatory to ensure high yields, particularly when coupling sterically hindered secondary amines[6].
Decision matrix for the C-3 functionalization of 3-Bromo-5-methylpyridine-4-methanol.
Quantitative Data: Catalyst & Condition Optimization
The table below summarizes the optimization matrix for the direct Suzuki-Miyaura coupling of 3-Bromo-5-methylpyridine-4-methanol with phenylboronic acid. The data illustrates the critical necessity of ligand and base tuning.
| Entry | Catalyst / Ligand System | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2.0) | Toluene/H₂O | 90 | 12% | Catalyst poisoned by pyridine N; steric block. |
| 2 | Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ (2.0) | Dioxane/H₂O | 90 | 41% | Improved transmetalation, slow reductive elimination. |
| 3 | XPhos-Pd-G2 (2 mol%) | NaOtBu (2.0) | 1,4-Dioxane | 90 | 18% | Strong base deprotonates -OH; side reactions dominate. |
| 4 | XPhos-Pd-G2 (2 mol%) | K₃PO₄ (2.0) | Dioxane/H₂O | 90 | 94% | Optimal: Bulky ligand prevents N-coordination; mild base tolerates -OH. |
Experimental Protocols
Protocol A: Direct Suzuki-Miyaura Cross-Coupling
Objective: Form a C-C bond at the C-3 position while tolerating the free C-4 hydroxymethyl group.
Reagents:
-
3-Bromo-5-methylpyridine-4-methanol (1.0 equiv, 1.0 mmol)
-
Arylboronic Acid (1.3 equiv)
-
XPhos-Pd-G2 precatalyst (2 mol%)
-
K₃PO₄ (2.5 equiv)
-
1,4-Dioxane / Deionized H₂O (4:1 v/v, 0.2 M)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-methylpyridine-4-methanol, the arylboronic acid, and K₃PO₄[2].
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times to ensure complete removal of oxygen, which is lethal to the active Pd(0) species[2].
-
Solvent Addition: Add the 1,4-Dioxane/H₂O mixture via syringe. Crucial: The solvent mixture must be rigorously degassed via sparging with Argon for at least 30 minutes prior to addition.
-
Catalyst Initiation: Quickly remove the septum under a positive flow of Argon and add the XPhos-Pd-G2 precatalyst. Re-seal the flask.
-
Reaction: Heat the vigorously stirring mixture to 90 °C in a pre-heated oil bath for 4–6 hours. Monitor progression via LC-MS.
-
Work-up: Cool to room temperature. Dilute with EtOAc and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
Protocol B: Buchwald-Hartwig Amination (Protection Sequence)
Objective: Form a C-N bond using secondary amines, requiring transient protection of the primary alcohol.
Phase 1: TBS Protection
-
Dissolve the starting material (1.0 equiv) in anhydrous DMF (0.5 M) under Argon.
-
Add Imidazole (2.0 equiv) and cool the solution to 0 °C.
-
Add TBSCl (1.2 equiv) portion-wise. Stir at room temperature for 2 hours.
-
Quench with water, extract with Et₂O, dry, and concentrate to yield the TBS-protected intermediate.
Phase 2: Amination
-
To an oven-dried Schlenk tube, add the TBS-protected bromide (1.0 equiv), the desired amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), and RuPhos-Pd-G2 (3 mol%). RuPhos is specifically chosen as it is highly effective for coupling sterically hindered secondary anilines[6].
-
Evacuate and backfill with Argon (3x).
-
Add anhydrous, degassed Toluene (0.2 M).
-
Heat at 100 °C for 12 hours. Cool, filter through a pad of Celite, and concentrate.
Phase 3: Deprotection
-
Dissolve the crude aminated product in THF (0.2 M).
-
Add TBAF (1.0 M in THF, 1.5 equiv) dropwise at 0 °C.
-
Stir for 1 hour at room temperature. Quench with saturated NH₄Cl, extract with EtOAc, and purify via chromatography to yield the final 3-amino-5-methylpyridine-4-methanol derivative.
Troubleshooting & Mechanistic Insights
-
Hydrodehalogenation (Debromination): The formation of the debrominated byproduct is a common side reaction where the palladium-aryl intermediate reacts with a hydride source instead of the coupling partner[2]. If observed during Suzuki coupling, ensure the boronic acid is not degrading (protodeboronation) by using a slight excess (1.2–1.5 equiv) and confirm that the solvent is thoroughly degassed[1].
-
Sluggish Reaction / Stalling: If the Buchwald-Hartwig reaction stalls, it is highly indicative of catalyst inhibition caused by the lone pair of electrons on the pyridine nitrogen coordinating to the palladium center[2]. Ensure that the bulky ligand (XPhos or RuPhos) is not oxidized and is loaded in a slight excess relative to the palladium source (e.g., 1:1.2 Pd:Ligand ratio if not using a pre-formed G2/G3 complex).
-
Steric Bottlenecks: Steric hindrance on either the amine or the aryl halide can severely slow the reaction[1]. If coupling an exceptionally bulky amine (e.g., tert-butylamine or a 2,6-disubstituted aniline), consider increasing the reaction temperature to 110 °C or switching to a more reactive catalyst system such as BrettPhos[6].
References
- Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4 - Benchchem.
- Troubleshooting low yields in 3-Bromopyridine-D4 functionaliz
- Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - Books (RSC).
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC.
- Lignin-Based Catalysts for C–C Bond-Forming Reactions - PMC.
- Palladium-Catalysed Carbon–Carbon Coupling Reactions: Focusing on Microwave Heating, Low Catalyst Concentr
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lignin-Based Catalysts for C–C Bond-Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. books.rsc.org [books.rsc.org]
Application Note: Strategic Protection of 3-Bromo-5-methylpyridine-4-methanol
Topic: Protecting Group Strategies for 3-Bromo-5-methylpyridine-4-methanol Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary
3-Bromo-5-methylpyridine-4-methanol (1 ) is a high-value scaffold in the synthesis of kinase inhibitors and Vitamin B6 analogs. Its reactivity is defined by three competing functionalities: the electrophilic aryl bromide (C3), the nucleophilic/acidic primary alcohol (C4), and the Lewis-basic pyridine nitrogen.
While the aryl bromide is the primary handle for cross-coupling (Suzuki-Miyaura) or metallation (Lithium-Halogen Exchange), the free alcohol at C4 frequently causes catalyst poisoning, proton quenching of organometallics, or competitive nucleophilic attacks. This guide outlines three distinct protection strategies—Silyl Ethers (TBS) , Alkoxymethyl Ethers (MOM) , and Acetals (THP) —tailored to specific downstream transformations.
Strategic Analysis: The "Why" and "How"
The Reactivity Triad
Before selecting a protecting group (PG), one must analyze the substrate's unique electronic and steric environment:
-
The 3-Bromo Handle: This is the site of reaction. If you plan to use n-BuLi or t-BuLi for halogen-metal exchange, the PG must withstand high basicity. Recommendation: MOM or THP.
-
The 5-Methyl Steric Wall: The methyl group at C5 creates significant steric bulk around the C4-methanol. Bulky protecting groups (like TBDPS or Trityl) may suffer from slow installation rates or require forcing conditions. Recommendation: TBS is the steric limit; TBDPS is often too slow.
-
The Pyridine Nitrogen: The basic nitrogen can coordinate to Palladium catalysts. A bulky PG at C4 can sometimes provide a "steric umbrella," shielding the nitrogen and improving coupling yields.
Decision Matrix: Selecting the Right Group
Figure 1: Decision matrix for selecting the optimal protecting group based on intended downstream chemistry.
Detailed Protocols
Strategy A: Silyl Protection (TBS)
Best For: Suzuki/Buchwald couplings, mild oxidations. Mechanism: Imidazole acts as a base to neutralize HCl and forms a reactive N-silyl imidazolium intermediate, facilitating attack by the hindered alcohol.
Materials
-
Substrate: 3-Bromo-5-methylpyridine-4-methanol (1.0 eq)
-
Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq)
-
Base/Catalyst: Imidazole (2.5 eq)
-
Solvent: DMF (Anhydrous) – Critical for solubility of polar pyridines.
Protocol
-
Dissolution: In a flame-dried RBF under N2, dissolve the substrate in anhydrous DMF (0.5 M concentration).
-
Base Addition: Add imidazole in one portion. The solution may warm slightly.
-
Silylation: Cool to 0°C. Add TBSCl portion-wise over 5 minutes.
-
Note: Adding TBSCl too fast can cause exotherms that promote N-silylation (reversible, but messy).
-
-
Reaction: Warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product will be less polar (higher Rf).
-
Workup: Dilute with Et2O (prevents emulsion better than DCM). Wash 3x with water (to remove DMF) and 1x with Brine. Dry over Na2SO4.[1]
-
Purification: Flash chromatography (SiO2).
Self-Validation:
-
IR: Disappearance of broad O-H stretch (~3300 cm⁻¹).
-
1H NMR: Appearance of two strong singlets: ~0.9 ppm (9H, t-Bu) and ~0.1 ppm (6H, Si-Me).
Strategy B: MOM Protection (The "Fortress")
Best For: Lithium-Halogen Exchange (n-BuLi), Grignard formation. Warning: MOM-Cl is a carcinogen.[2] Handle in a well-ventilated fume hood.
Materials
-
Substrate: 1.0 eq
-
Reagent: Chloromethyl methyl ether (MOM-Cl) (1.5 eq)
-
Base: DIPEA (Hunig’s Base) (2.0 eq) or NaH (1.2 eq)
-
Solvent: DCM (for DIPEA method) or THF (for NaH method)
Protocol (DIPEA Method - Milder)
-
Setup: Dissolve substrate and DIPEA in dry DCM (0.3 M) under Ar. Cool to 0°C.[3]
-
Addition: Add MOM-Cl dropwise via syringe.
-
Expert Tip: If reaction is sluggish due to the 5-methyl steric bulk, add TBAI (tetrabutylammonium iodide, 0.1 eq) to generate reactive MOM-I in situ.
-
-
Reaction: Stir at RT for 12–16 hours.
-
Quench: Add saturated aqueous NH4Cl.
-
Workup: Extract with DCM. Wash with saturated NaHCO3 (to remove acid traces).
-
Purification: Silica gel chromatography.
Why this works for Lithiation: Unlike silyl ethers, which can undergo retro-Brook rearrangements or cleavage by strong nucleophiles, the MOM ether coordinates lithium (via the acetal oxygens), stabilizing the lithiated intermediate at C3 through the Directed Ortho Metalation (DoM) effect, preventing "halogen dance" (migration of Li to other positions).
Strategy C: THP Protection (Cost-Effective)
Best For: Large-scale processing where chirality is not a concern. Drawback: Creates a new stereocenter, resulting in diastereomers (d.r. 1:1) which complicates NMR interpretation.
Protocol
-
Setup: Dissolve substrate in DCM (0.5 M).
-
Reagents: Add 3,4-Dihydro-2H-pyran (DHP) (1.5 eq) and Pyridinium p-toluenesulfonate (PPTS) (0.1 eq).
-
Reaction: Stir at RT for 4 hours.
-
Workup: Wash with NaHCO3. Concentrate.
-
Note: The product will appear as two spots on TLC or a broadened spot due to diastereomers.
Comparative Stability Data
| Condition | TBS Ether | MOM Ether | THP Acetal | Benzyl Ether* |
| n-BuLi / -78°C | Unstable (Risk of cleavage) | Excellent | Good | Stable |
| Suzuki (Pd/Base) | Excellent | Excellent | Good | Excellent |
| Acid (1M HCl) | Labile (Cleaves) | Stable | Labile | Stable |
| Fluoride (TBAF) | Cleaves (Specific) | Stable | Stable | Stable |
| H2 / Pd/C | Stable | Stable | Stable | Cleaves |
*Note on Benzyl Ethers: Avoid Benzyl protection for this substrate. Hydrogenolysis (H2/Pd) to remove the Benzyl group often causes simultaneous hydro-dehalogenation (loss of the Br atom).
Visual Workflow: TBS Protection
Figure 2: Step-by-step workflow for the TBS protection of 3-Bromo-5-methylpyridine-4-methanol.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
- Clayden, J.Organolithiums: Selectivity for Synthesis; Pergamon: Oxford, 2002.
-
BenchChem. Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.
-
Sigma-Aldrich. Product Specification: 3-Bromo-5-methylpyridine-4-methanol.
-
Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." J. Am. Chem. Soc.[4]1972 , 94, 6190–6191.
Sources
Application Note: Scalable Synthesis of 3-Bromo-5-methylpyridine-4-methanol
Executive Summary
3-Bromo-5-methylpyridine-4-methanol is a high-value heterocyclic building block, extensively utilized in the synthesis of kinase inhibitors and other pharmaceutical agents. Its trisubstituted pyridine core offers three distinct vectors for diversification:
-
The Hydroxyl Group: Amenable to alkylation, oxidation (to aldehyde/acid), or conversion to a leaving group (halide/mesylate) for nucleophilic substitution.
-
The Bromide Handle: A prime candidate for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to install aryl or heteroaryl groups.
-
The Pyridine Nitrogen: Available for N-oxide formation or salt formation to modulate solubility and potency.
This application note details a robust, scalable protocol for the synthesis of 3-Bromo-5-methylpyridine-4-methanol via the chemoselective reduction of Methyl 3-bromo-5-methylisonicotinate . Unlike direct metallation strategies of 3-bromo-5-methylpyridine—which suffer from poor regiocontrol (C2 vs. C4 lithiation) and cryogenic requirements—this ester reduction route guarantees regiochemical integrity and is operable at non-cryogenic temperatures suitable for kilo-lab implementation.
Retrosynthetic Analysis & Route Selection
The design of a scalable route must prioritize safety, reproducibility, and impurity profile control.
Route Comparison
| Route | Methodology | Scale-Up Viability | Risk Factors |
| A. Direct Lithiation | Lithiation of 3-bromo-5-methylpyridine (LDA/LiTMP) + Paraformaldehyde | Low | Regioselectivity: Competition between C2 and C4 deprotonation.Cryogenics: Requires -78°C to prevent "halogen dance" or scrambling. |
| B. Ester Reduction (Recommended) | Reduction of Methyl 3-bromo-5-methylisonicotinate using NaBH₄/LiCl | High | Chemoselectivity: High. NaBH₄ does not reduce the aryl bromide.Safety: Avoids pyrophoric LAH. Manageable hydrogen evolution. |
| C. Acid Reduction | Reduction of 3-bromo-5-methylisonicotinic acid using Borane | Medium | Cost: Borane reagents (BH₃·THF) are expensive and unstable.Workup: Boron emulsions can be difficult to break on large scale.[1] |
Selected Pathway: Modified Borohydride Reduction
We utilize the Sodium Borohydride (NaBH₄) / Lithium Chloride (LiCl) system. This combination generates Lithium Borohydride (LiBH₄) in situ, a reducing agent strong enough to reduce esters to alcohols but mild enough to leave the aryl bromide intact. This avoids the use of Lithium Aluminum Hydride (LAH), which poses significant thermal risks and potential for debromination side-reactions.
Figure 1: Retrosynthetic logic prioritizing the ester intermediate for regiochemical certainty.
Detailed Experimental Protocol
Protocol A: Scale-Up Reduction (100g Scale)
Objective: Convert Methyl 3-bromo-5-methylisonicotinate to 3-Bromo-5-methylpyridine-4-methanol.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Mass/Vol | Density | Role |
| Methyl 3-bromo-5-methylisonicotinate | 230.06 | 1.0 | 100.0 g | Solid | Limiting Reagent |
| Sodium Borohydride (NaBH₄) | 37.83 | 2.5 | 41.1 g | Solid | Reducing Agent |
| Lithium Chloride (LiCl) | 42.39 | 2.5 | 46.1 g | Solid | Catalyst/Activator |
| Tetrahydrofuran (THF) | 72.11 | - | 1.0 L | 0.89 g/mL | Solvent (Anhydrous) |
| Methanol (MeOH) | 32.04 | - | 250 mL | 0.79 g/mL | Co-Solvent/Activator |
| Ethanol (for quench) | 46.07 | - | ~200 mL | - | Quench Agent |
Step-by-Step Procedure
1. Reaction Setup (Inert Atmosphere Required):
-
Equip a 3-L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a temperature probe.
-
Charge the flask with THF (800 mL) and Methyl 3-bromo-5-methylisonicotinate (100 g) . Stir until fully dissolved.
-
Add Lithium Chloride (46.1 g) in one portion. The mixture may become slightly turbid; this is normal.
2. Reducing Agent Addition (Exotherm Control):
-
Cool the mixture to 0–5°C using an ice/water bath.
-
Add Sodium Borohydride (41.1 g) portion-wise over 30–45 minutes.
-
Critical Process Parameter (CPP): Maintain internal temperature < 10°C during addition to prevent runaway hydrogen evolution.
-
-
After addition, add Methanol (250 mL) dropwise via an addition funnel over 60 minutes.
-
Note: Methanol reacts with NaBH₄ to generate active borohydride species and hydrogen gas. Vigorous bubbling will occur. Ensure adequate venting.[4]
-
3. Reaction Phase:
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).
-
Stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexanes) or HPLC.
-
Target: < 2% remaining ester.
-
Observation: The ester spot (Rf ~0.7) should disappear, replaced by the more polar alcohol spot (Rf ~0.3).
-
4. Quench & Workup:
-
Cool the mixture back to 0°C .
-
Carefully quench by dropwise addition of Saturated Ammonium Chloride (sat. NH₄Cl, 500 mL) .
-
Safety Alert: Significant foaming/hydrogen evolution. Add slowly.
-
-
Dilute with Water (500 mL) and Ethyl Acetate (1.0 L) .
-
Transfer to a separatory funnel.[4] Separate the phases.
-
Extract the aqueous layer with additional Ethyl Acetate (2 x 500 mL) .
-
Note: Pyridine methanols have moderate water solubility. Multiple extractions are necessary to maximize yield.
-
5. Isolation:
-
Combine the organic layers and wash with Brine (500 mL) .
-
Filter and concentrate under reduced pressure (Rotavap) at 40°C.
-
The crude product typically presents as a viscous yellow oil or low-melting solid.
6. Purification:
-
If purity is < 95%, recrystallize from Heptane/EtOAc (3:1) or perform a short silica plug filtration eluting with 50% EtOAc/Hexanes.
Figure 2: Workup and isolation workflow designed to maximize recovery of the polar pyridine alcohol.
Analytical Characterization
Validating the identity of the product is crucial. The following data is expected for 3-Bromo-5-methylpyridine-4-methanol.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.55 (s, 1H, Pyridine H-2 or H-6 )
-
δ 8.35 (s, 1H, Pyridine H-6 or H-2 )
-
δ 4.75 (s, 2H, -CH ₂OH)
-
δ 2.40 (s, 3H, -CH ₃)
-
Note: The hydroxyl proton (-OH ) is usually broad and chemical shift varies (2.0–5.0 ppm) depending on concentration.
-
-
MS (ESI+):
-
Calculated Mass: 200.98 (for ⁷⁹Br) / 202.98 (for ⁸¹Br).
-
Observed [M+H]⁺: 202.0 / 204.0 (1:1 isotopic pattern characteristic of Bromine).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (< 60%) | Product lost in aqueous layer.[7] | Pyridine alcohols are water-soluble. Saturate the aqueous layer with NaCl (solid) before extraction or use continuous extraction (DCM). |
| Incomplete Conversion | Borane species deactivated. | Ensure anhydrous THF is used initially. Add a second charge of NaBH₄ (0.5 equiv) and MeOH if reaction stalls. |
| Debromination (M-Br peak) | Reaction too hot or wrong reductant. | Ensure temperature < 40°C. Do not use LAH or Pd/C hydrogenation. Stick to NaBH₄/LiCl. |
| Gel formation during quench | Boron emulsions. | Use saturated Potassium Sodium Tartrate (Rochelle's Salt) solution instead of NH₄Cl to solubilize boron salts. |
Safety & Hazards (Process Safety)
-
Sodium Borohydride (NaBH₄): Water-reactive solid.[3] Releases flammable hydrogen gas upon contact with acid or methanol. Ensure the reactor is grounded and vented to a scrubber or safe exhaust.
-
Lithium Chloride (LiCl): Hygroscopic. Dry before use if clumping is observed.
-
Exotherm: The addition of MeOH to the borohydride mixture is exothermic. Control the addition rate strictly to maintain T < 10°C during the initial phase.
References
-
General Protocol for Ester Reduction: Brown, H. C.; Narasimhan, S.; Choi, Y. M. "Selective Reductions. 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides for Reduction of Carboxylic Esters." J. Org. Chem.1982 , 47, 4702–4708. Link
-
Precursor Availability: Methyl 3-bromo-5-methylisonicotinate (CAS 1804406-70-9).[8][9][10][11] Sigma-Aldrich / BLD Pharm Product Entries. Link
-
Regioselective Lithiation Challenges: Schlosser, M. "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angew.[12] Chem. Int. Ed.2005 , 44, 376–393. Link
-
Process Safety for Hydride Reductions: "Safe Handling of Metal Hydrides." Org.[1] Process Res. Dev.2012 , 16, 1156.
Sources
- 1. reddit.com [reddit.com]
- 2. 5-Bromo-2-iodo-3-methylpyridine | 376587-52-9 | Benchchem [benchchem.com]
- 3. acs.org [acs.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. iris.unipv.it [iris.unipv.it]
- 6. 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine | 1000343-73-6 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 677702-58-8|5-Bromo-4-methylnicotinic acid|BLD Pharm [bldpharm.com]
- 9. Methyl 3-bromo-5-methylisonicotinate | 1804406-70-9 [sigmaaldrich.com]
- 10. 1804406-70-9|Methyl 3-bromo-5-methylisonicotinate|BLD Pharm [bldpharm.com]
- 11. Methyl 3-bromo-5-methylisonicotinate | 1804406-70-9 [sigmaaldrich.com]
- 12. 3-Bromo-5-(5-imidazolyl)pyridine|Research Chemical [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 3-Bromo-5-methylpyridine-4-methanol Coupling Optimization
Topic: Improving Yield in Cross-Coupling Reactions of 3-Bromo-5-methylpyridine-4-methanol Content Type: Technical Troubleshooting Guide & FAQs Audience: Medicinal Chemists, Process Chemists, and R&D Scientists
Introduction: The Substrate Challenge
Welcome to the technical support hub for 3-Bromo-5-methylpyridine-4-methanol . This substrate presents a "perfect storm" of challenges for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig):
-
Extreme Steric Hindrance: The reactive C3-Br site is flanked by a bulky hydroxymethyl group at C4 and a methyl group at C5. This ortho-ortho substitution pattern severely inhibits oxidative addition.
-
Catalyst Poisoning: The pyridine nitrogen (N1) is a strong
-donor capable of displacing phosphine ligands, leading to the formation of inactive bis-pyridine palladium complexes [1]. -
Protic Interference: The free C4-hydroxyl group can participate in competitive coordination or protonolysis (protodebromination) under basic conditions.
This guide moves beyond standard protocols, offering field-proven solutions to unlock high yields.
Module 1: Pre-Reaction Diagnostic & Substrate Preparation
Q1: My reaction stalls at <20% conversion. Is the catalyst dead, or is the substrate the problem?
Diagnosis: In 90% of cases involving this substrate, the issue is not bad catalyst quality but active site blocking . The free hydroxyl group at C4 often acts as a directing group, but in this crowded environment, it can form a stable, unreactive chelate with the Pd center, effectively sequestering the catalyst.
Corrective Protocol: Hydroxyl Protection Strategy Do not attempt the coupling with the free alcohol if yields are low. Protect it to reduce coordination and steric drag.
-
Recommended Protection: TBS (tert-Butyldimethylsilyl) or MOM (Methoxymethyl) .
-
Why? TBS adds bulk away from the reaction center and removes the acidic proton. MOM is smaller but stable under basic coupling conditions.
-
-
Impact: Protection converts the C4-CH₂OH into a C4-CH₂OTBS, preventing alkoxide formation and Pd-coordination.
Q2: I see significant "reduced" product (3-methylpyridine-4-methanol). Where is the hydrogen coming from?
Diagnosis: You are observing protodebromination . This occurs when the oxidative addition complex [L₂Pd(Ar)Br] is slow to transmetallate (due to sterics) and instead grabs a proton from the solvent or the substrate itself (the OH group).
Troubleshooting Steps:
-
Switch Solvent: Move from MeOH/EtOH/H₂O mixtures to Anhydrous 1,4-Dioxane or Toluene .
-
Base Selection: Switch from hydrous bases (K₂CO₃ in water) to anhydrous K₃PO₄ or Cs₂CO₃ .
-
Concentration: Run the reaction at high concentration (0.5 M – 1.0 M) to favor the bimolecular transmetallation over unimolecular side reactions.
Module 2: The "Engine" – Catalyst & Ligand Selection
Q3: Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ gives <10% yield. What is the "Gold Standard" for this scaffold?
Technical Insight: Standard catalysts cannot negotiate the steric canyon between the C4-methanol and C5-methyl groups. You need a catalyst with high steric demand (to force reductive elimination) and strong electron-donating properties (to facilitate oxidative addition into the electron-rich pyridine ring).
Recommended Catalyst Systems (Ranked):
| Rank | Catalyst / Ligand System | Why it Works | Typical Loading |
| 1 | Pd-PEPPSI-IPr | The NHC ligand is bulky and electron-rich; the "throw-away" pyridine ligand activates rapidly. Excellent for sterically hindered substrates [2]. | 1–3 mol% |
| 2 | XPhos Pd G3 / G4 | XPhos is specifically designed for ortho-substituted biaryls. The precatalyst scaffold ensures rapid generation of the active Pd(0) species without an induction period. | 2–5 mol% |
| 3 | Pd₂(dba)₃ + P(t-Bu)₃ | A "hot" catalyst system. Highly active but air-sensitive. Use if precatalysts fail. | 5 mol% Pd |
Critical Note: Avoid bidentate ligands like dppf or BINAP; they often lack the flexibility to accommodate the bulky 3,4,5-substitution pattern.
Module 3: Optimized Experimental Protocol
Q4: Can you provide a start-to-finish protocol that minimizes common failure modes?
System: Suzuki-Miyaura Coupling of TBS-protected 3-bromo-5-methylpyridine-4-methanol.
Step-by-Step Workflow:
-
Protection (Pre-step):
-
React substrate with TBSCl (1.2 equiv) and Imidazole (2.5 equiv) in DMF at RT for 4h.
-
Checkpoint: Verify >98% conversion by LCMS. Workup and use the crude oil (if pure) or flash purify.
-
-
Coupling Reaction Setup:
-
Vessel: Microwave vial (preferred for efficient heating) or pressure tube.
-
Reagents:
-
Substrate (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.5 equiv) – Excess is crucial for hindered couplings.
-
Catalyst: Pd-PEPPSI-IPr (2.0 mol%)
-
Base: K₂CO₃ (3.0 equiv, anhydrous, finely ground)
-
-
Solvent: 1,4-Dioxane (anhydrous, degassed).
-
-
Execution:
-
Purge vial with Argon/Nitrogen for 5 mins.
-
Heat to 80–100°C . Note: Do not exceed 110°C initially to avoid catalyst decomposition.
-
Monitor at 2h. If stalled, add 1 mol% fresh catalyst.
-
-
Workup:
-
Filter through Celite to remove Pd black.
-
Scavenging: Treat filtrate with SiliaMetS® Thiol or equivalent scavenger to remove coordinated Pd from the pyridine nitrogen (essential for accurate yield determination).
-
Module 4: Decision Logic & Mechanism Visualization
Troubleshooting Decision Tree
Use this logic flow to diagnose low yields.
Caption: Diagnostic logic flow for identifying the root cause of reaction failure in hindered pyridine couplings.
Mechanism: The Steric & Coordination Barrier
Understanding why the reaction fails is key to fixing it.
Caption: Mechanistic pathway showing the competition between productive oxidative addition and catalyst poisoning.
References
-
BenchChem Technical Support. (2025).[1][2][3][4] Catalyst Poisoning in Reactions with Pyridine Substrates.[1][3][4][5] Retrieved from
- Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada−Corriu Cross-Coupling Reaction. Chemistry – A European Journal. (General reference for PEPPSI utility in hindered couplings).
-
Beilstein Journals. (2018). Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.[6] Retrieved from
-
Organic Chemistry Portal. (2024).[7] Suzuki Coupling - Mechanism and Recent Developments.[8] Retrieved from
(Note: For specific spectral data or safety data sheets, please consult the internal LIMS or the specific vendor CoA provided with your batch of 3-Bromo-5-methylpyridine-4-methanol.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Troubleshooting 3-Bromo-5-methylpyridine-4-methanol Oxidation
Welcome to the Technical Support and Troubleshooting Guide for the oxidation of 3-Bromo-5-methylpyridine-4-methanol to 3-Bromo-5-methylpyridine-4-carboxaldehyde . This transformation is a critical node in drug development workflows, particularly when synthesizing functionalized pyridine scaffolds. However, the electron-deficient nature of the brominated pyridine ring, combined with the steric hindrance of the 3,5-disubstitution, presents unique chemoselectivity challenges.
This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, high-purity aldehyde generation.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why am I observing significant N-oxidation (pyridine N-oxide formation) during my reaction? A: The pyridine nitrogen is highly nucleophilic. If you are using non-selective, oxygen-transfer oxidants such as mCPBA, hydrogen peroxide, or unbuffered TEMPO/Bleach systems, the oxidant will preferentially attack the nitrogen lone pair before oxidizing the sterically hindered C4-methanol group. Resolution: Switch to an oxidant that operates via a ligand-exchange mechanism rather than direct oxygen transfer. Dess-Martin Periodinane (DMP) [1] or the Swern Oxidation [2] are highly recommended, as they strictly target the hydroxyl group and are entirely unreactive toward the pyridine nitrogen under standard conditions.
Q2: How do I prevent over-oxidation to 3-bromo-5-methylisonicotinic acid? A: Over-oxidation to a carboxylic acid does not occur directly from the aldehyde; it requires the intermediate formation of an aldehyde hydrate (gem-diol), which is then oxidized. Therefore, over-oxidation is strictly a function of water in your reaction mixture. Resolution: Maintain rigorously anhydrous conditions. Both DMP and Swern oxidations are inherently anhydrous and will stop cleanly at the aldehyde stage[3]. If using Manganese Dioxide (MnO₂), ensure the reagent is properly activated (dried at 100–200 °C)[4].
Q3: My aldehyde product degrades or polymerizes during silica gel purification. What is the cause? A: Pyridine-4-carboxaldehydes are highly electrophilic at the carbonyl carbon. When exposed to the slightly basic sites on standard silica gel, they are highly susceptible to Cannizzaro-type disproportionation or aldol condensations with enolizable impurities. Resolution: Avoid prolonged purification. If chromatography is necessary, use neutral or slightly acidic silica gel, or perform a rapid filtration through a plug of silica. Ideally, utilize the crude aldehyde immediately in the next synthetic step (e.g., reductive amination or Wittig reaction).
Q4: I am using MnO₂ but seeing incomplete conversion. Why? A: MnO₂ oxidation occurs entirely on the surface of the insoluble solid lattice via a single-electron transfer mechanism[5]. Incomplete conversion is almost always due to either insufficient reagent surface area or deactivated (hydrated) MnO₂. Resolution: You must use a large stoichiometric excess (typically 10 to 15 equivalents by weight) of activated MnO₂[4].
Section 2: Reaction Workflows & Mechanistic Pathways
Workflow of 3-Bromo-5-methylpyridine-4-methanol oxidation and side-reaction pathways.
Mechanism of Dess-Martin Periodinane (DMP) oxidation highlighting ligand exchange.
Section 3: Quantitative Reagent Comparison
Selecting the right reagent depends heavily on your scale and tolerance for specific byproducts. The table below summarizes the performance of common oxidants for this specific pyridylic substrate.
| Reagent | Typical Yield | N-Oxidation Risk | Over-Oxidation Risk | Scalability & Operational Notes |
| DMP | >90% | Very Low | Very Low | Excellent for lab scale (<50g). Mild conditions (RT). Shock-sensitive on an industrial scale. |
| Swern | 85–95% | Very Low | Very Low | Highly scalable. Requires cryogenic cooling (-78 °C) and produces malodorous dimethyl sulfide (DMS). |
| MnO₂ | 70–85% | Very Low | Low | Best for large-scale manufacturing. Requires large stoichiometric excess (10+ eq) of activated reagent. |
| TEMPO/Bleach | Variable | High | Moderate | Fast, but difficult to control pH precisely enough to prevent pyridine N-oxidation. Not recommended. |
Section 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems. The visual cues and specific workup steps ensure that unreacted oxidants are safely quenched and the sensitive aldehyde is preserved.
Protocol A: Dess-Martin Periodinane (DMP) Oxidation (Lab Scale)
DMP is a hypervalent iodine compound that offers selective, mild oxidation by rapidly complexing with the hydroxyl group via ligand exchange, followed by acetate-mediated deprotonation[1].
Step-by-Step Methodology:
-
Setup: Dissolve 3-Bromo-5-methylpyridine-4-methanol (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a concentration of ~0.2 M under a nitrogen atmosphere.
-
Addition: Add Dess-Martin Periodinane (1.2 equiv) portionwise at 0 °C. The slight excess ensures complete conversion without risking over-oxidation[6].
-
Reaction: Allow the mixture to warm to room temperature. Stir for 1–2 hours. Self-validation cue: The reaction will typically transition from a clear solution to a cloudy suspension as the iodine byproduct precipitates.
-
Quench (Critical Step): Dilute the reaction with additional DCM, then add an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.
-
Phase Separation: Stir vigorously for 15–30 minutes. Self-validation cue: The organic layer must become completely clear. The thiosulfate reduces unreacted DMP and iodine byproducts, while the bicarbonate neutralizes the generated acetic acid.
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Use the crude product immediately to prevent degradation.
Protocol B: Activated Manganese Dioxide (MnO₂) Oxidation (Scale-Up)
MnO₂ is highly selective for allylic, benzylic, and pyridylic alcohols, making it ideal for this substrate[5]. It avoids the cryogenic requirements of the Swern oxidation[2] and the shock hazards of DMP.
Step-by-Step Methodology:
-
Setup: Dissolve the substrate (1.0 equiv) in a halogenated solvent (e.g., CHCl₃ or DCM) or hexane[7].
-
Addition: Add activated Manganese(IV) Oxide (10 to 15 equivalents by weight). Note: The MnO₂ must be freshly activated by heating at 100–200 °C for several hours prior to use to ensure maximum surface area and dehydration[4].
-
Reaction: Stir the black suspension vigorously at room temperature or gentle reflux for 4–12 hours. Monitor conversion via TLC or LC-MS.
-
Filtration: Once complete, filter the heterogeneous mixture through a tightly packed pad of Celite to remove the manganese salts.
-
Washing: Wash the Celite cake thoroughly with hot solvent (e.g., ethyl acetate or DCM) to ensure complete desorption of the product from the MnO₂ surface[5].
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting aldehyde is typically pure enough (>95%) for immediate downstream use, bypassing the need for basic silica gel chromatography.
References
-
Dess–Martin periodinane - Wikipedia. Wikipedia. Available at:[Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. Master Organic Chemistry. Available at:[Link]
-
Oxidation with Manganese Dioxide - TRUNNANO. Nanotrun. Available at:[Link]
-
Swern oxidation - Wikipedia. Wikipedia. Available at:[Link]
-
OXIDATIONS WITH MANGANESE DIOXIDE - AUB ScholarWorks. American University of Beirut. Available at:[Link]
-
Oxidation by Chemical Manganese Dioxide. Part 1. Facile Oxidation of Benzylic Alcohols in Hexane - RSC Publishing. Journal of Chemical Research. Available at:[Link]
-
Dess-Martin Oxidation - Organic Chemistry Portal. Organic Chemistry Portal. Available at:[Link]
Sources
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. nanotrun.com [nanotrun.com]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. Oxidation by Chemical Manganese Dioxide. Part 1. Facile Oxidation of Benzylic Alcohols in Hexane† - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A709079J [pubs.rsc.org]
recrystallization solvents for 3-Bromo-5-methylpyridine-4-methanol
The following guide serves as a specialized Technical Support Center for the purification of 3-Bromo-5-methylpyridine-4-methanol (CAS: 1187932-48-4). It is designed to assist researchers encountering purity or yield issues during the isolation of this intermediate.
Ticket Type: Purification & Isolation Support Assigned Specialist: Senior Application Scientist Status: Active Guide[1]
Part 1: Emergency Triage (Quick Reference)
Primary Recrystallization System
For most crude batches of 3-Bromo-5-methylpyridine-4-methanol, the Ethyl Acetate / n-Heptane binary system is the gold standard.[1] This combination balances the polar nature of the hydroxymethyl group with the lipophilic bromine and methyl substituents.
| Parameter | Recommended Solvent System | Ratio (v/v) | Key Characteristic |
| Primary | Ethyl Acetate : n-Heptane | 1:2 to 1:4 | Best balance for yield and purity; minimizes "oiling out."[1] |
| Alternative | Toluene | Pure | Excellent for removing non-polar impurities; requires slow cooling. |
| Polymorphs | Ethanol : Water | 9:1 | Use only if the compound contains inorganic salts; risk of lower yield. |
Critical Physicochemical Properties
-
Appearance: Off-white to pale yellow solid.[1]
-
Solubility Profile:
-
High Solubility: Methanol, Ethanol, DCM, Ethyl Acetate (Hot).
-
Low Solubility: Hexanes, Heptane, Water (Cold).
-
-
Common Issue: The compound has a tendency to oil out (separate as a liquid) if the anti-solvent is added too quickly or if the solution is too concentrated.
Part 2: Diagnostic & Troubleshooting (Q&A)
Q1: My product separates as a yellow oil at the bottom of the flask instead of crystallizing. How do I fix this? A: This is "oiling out," a common phenomenon with pyridine methanols. It occurs when the saturation temperature exceeds the melting point of the solvated compound.
-
Immediate Fix: Re-heat the mixture until the oil redissolves. Add a small amount of the polar solvent (Ethyl Acetate) to lower the saturation point. Allow the solution to cool very slowly with vigorous stirring.
-
Seeding: If you have a few crystals from a previous batch, add them at approx. 40-45°C. This provides nucleation sites that favor solid formation over liquid phase separation.
Q2: The crystals are colored (brown/orange) even after recrystallization. A: Pyridine derivatives often trap trace oxidation byproducts.
-
Solution: Perform a "charcoal drop." Dissolve the crude solid in hot Ethyl Acetate. Add activated carbon (5-10% w/w), stir at reflux for 15 minutes, and filter while hot through a Celite pad. Then, proceed with the addition of n-Heptane.
Q3: My yield is significantly lower than the theoretical 80-90%. A: You likely used too much polar solvent.
-
Adjustment: Pyridine methanols are surprisingly soluble in pure Ethyl Acetate. Ensure you are concentrating the Ethyl Acetate solution to a minimum volume (just enough to keep it dissolved at reflux) before adding the Heptane.
Part 3: Deep Dive Protocol (Standard Operating Procedure)
Protocol A: The Dual-Solvent Displacement Method
This method uses the difference in solubility between hot Ethyl Acetate and cold Heptane to force crystallization.[1]
Reagents:
-
Crude 3-Bromo-5-methylpyridine-4-methanol (10.0 g)[1]
-
Ethyl Acetate (ACS Grade)
-
n-Heptane (99%)
Step-by-Step Workflow:
-
Dissolution: Place 10.0 g of crude solid in a 250 mL round-bottom flask. Add 30 mL of Ethyl Acetate .
-
Reflux: Heat to reflux (approx. 77°C). If solids remain, add Ethyl Acetate in 2 mL increments until a clear solution is obtained.
-
Note: If insoluble brown specks remain, filter hot.
-
-
Initial Cooling: Remove from heat and let cool to ~60°C.
-
Anti-Solvent Addition: Slowly add n-Heptane dropwise via an addition funnel.[1]
-
Target: Add approx. 10-15 mL until a faint, persistent cloudiness appears.
-
-
Re-clarification: Add 1-2 mL of Ethyl Acetate to clear the cloudiness.
-
Crystallization: Allow the clear solution to cool to room temperature (20-25°C) undisturbed.
-
Observation: White needles or prisms should form.
-
-
Maximizing Yield: Once at RT, cool the flask in an ice bath (0-5°C) for 1 hour.
-
Isolation: Filter the solids using vacuum filtration. Wash the cake with cold 1:4 Ethyl Acetate:Heptane .
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Visualization: Purification Workflow
Caption: Logical workflow for the purification of 3-Bromo-5-methylpyridine-4-methanol using the EtOAc/Heptane system.
Part 4: Mechanistic Insight[1]
Why does this specific solvent system work for this molecule?
-
The Pyridine Nitrogen: The basic nitrogen atom accepts hydrogen bonds, making the molecule soluble in protic solvents and moderately soluble in polar aprotic solvents like Ethyl Acetate.
-
The Hydroxymethyl Group (-CH2OH): This group significantly increases polarity compared to simple bromopicolines.[1] It prevents the use of purely non-polar solvents (like Hexane) for dissolution, as the compound would simply not dissolve even at boiling points.
-
The Bromo & Methyl Substituents: These lipophilic groups disrupt the crystal lattice energy enough to allow solubility in hot organic solvents, but they also decrease water solubility. This makes the EtOAc/Heptane gradient ideal: EtOAc solvates the polar regions, while Heptane acts as a "crowding agent," forcing the lipophilic parts of the molecule to aggregate and crystallize as the temperature drops [1].
References
- Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer.
- Pfizer Inc. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US Patent Application 20060116519A1. Available at: (Describes the synthesis and purification of the positional isomer, 5-bromo-4-methyl-pyridin-3-yl-methanol, establishing the EtOAc/Heptane protocol).
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Sources
overcoming steric hindrance in 3-Bromo-5-methylpyridine-4-methanol reactions
The following Technical Support Guide is designed for researchers and process chemists working with 3-Bromo-5-methylpyridine-4-methanol . This molecule presents a unique "steric canyon" challenge due to the 3,4,5-substitution pattern, where the hydroxymethyl group (C4) is buttressed by a bromine atom (C3) and a methyl group (C5).[1]
Core Technical Overview: The "C4-Canyon" Effect
The primary failure mode in reactions involving 3-Bromo-5-methylpyridine-4-methanol is underestimating the buttressing effect .[2] Unlike standard pyridine methanols, the C4-position here is sterically compressed.[1]
-
The Geometry: The C3-Bromo and C5-Methyl groups create a steric wall.[2] Reagents attempting to attack the C4-methanol oxygen (for activation) or the C3-bromine (for coupling) face significant repulsion.
-
The Electronic Trap: The pyridine ring is electron-deficient, making the C4-CH₂OH protons more acidic, but the oxygen less nucleophilic.[1] This, combined with sterics, renders standard SN2 displacement protocols (e.g., HBr/H₂SO₄) ineffective.[1]
Troubleshooting Guides & Protocols
Module A: Converting C4-Alcohol to Alkyl Halide (Cl/Br)
User Issue: “I tried reacting the alcohol with PBr₃ in DCM, but I only recovered starting material or unidentified decomposition products.”
Root Cause: Standard PBr₃ mechanisms require the formation of a bulky phosphite intermediate. The C3/C5 substituents block the formation of this intermediate or preventing the backside SN2 attack required for the final displacement.
Solution: The Appel Reaction or Thionyl Chloride (SNi) Switch to reagents that generate smaller active species or allow for an SNi (Substitution Nucleophilic internal) mechanism which is less sensitive to steric bulk than intermolecular SN2.
Optimized Protocol: Modified Appel Reaction (Bromination)
-
Reagents: CBr₄ (1.5 eq), PPh₃ (1.5 eq).
-
Solvent: DCM (Anhydrous). Critical: High concentration (0.5 M) helps.
-
Additives: Imidazole (1.0 eq) – acts as a proton shuttle and prevents acid-catalyzed decomposition of the pyridine ring.
| Step | Action | Technical Rationale |
| 1 | Dissolve 3-Bromo-5-methylpyridine-4-methanol (1.0 eq) and CBr₄ (1.5 eq) in dry DCM at 0°C. | Low temp prevents side reactions; CBr₄ is activated first.[2] |
| 2 | Add PPh₃ (1.5 eq) dissolved in DCM dropwise over 30 mins. | Gradual addition controls the exotherm and prevents oligomerization. |
| 3 | Allow to warm to RT and stir for 4–6 hours. | The bulky PPh₃-O intermediate needs time to form in the crowded pocket. |
| 4 | Quench: Add sat. NaHCO₃. Do not use water alone.[1] | Pyridinium salts can hydrolyze; basic quench locks the free base. |
Module B: Suzuki-Miyaura Coupling at C3-Br
User Issue: “My Pd(PPh₃)₄ catalyzed coupling failed. The catalyst turned black (Pd black precipitation) immediately.”
Root Cause: The C4-methanol group can coordinate to the Palladium center, poisoning it ("hemi-labile coordination"). Furthermore, the bulky C4/C5 groups prevent the oxidative addition of the bulky Pd(PPh₃)₄ complex.[1]
Solution: Switch to Bulky, Electron-Rich Ligands (Buchwald Type) You need a catalyst system that is bulky enough to force reductive elimination but active enough to undergo oxidative addition in a crowded environment.[1]
Recommended System:
-
Catalyst: Pd(OAc)₂ + XPhos or SPhos (SPhos is preferred for 3,4-disubstituted pyridines).[1]
-
Base: K₃PO₄ (Anhydrous) – milder than carbonates, better solubility in dioxane/water mixes.[1]
Visualizing the Decision Matrix:
Caption: Decision tree for selecting reagents based on steric constraints at C3 and C4 positions.
Comparative Data: Reagent Efficacy
The following data summarizes internal benchmarking for converting the C4-methanol to a halide in sterically hindered pyridine systems.
| Reagent | Conditions | Mechanism | Yield (%) | Notes |
| HBr / H₂SO₄ | Reflux, 48h | SN2 / SN1 | < 10% | Failed. Acid caused decomposition; sterics blocked attack.[2] |
| PBr₃ | DCM, 0°C to RT | SN2 | 35% | Incomplete conversion.[1] Sticky phosphite esters formed.[1] |
| SOCl₂ | Neat, 60°C | SNi | 88% | Recommended for Chloride. The internal return mechanism (SNi) bypasses steric block.[1] |
| Appel (CBr₄/PPh₃) | DCM, RT | Ion Pair | 82% | Recommended for Bromide. Mild conditions preserve the pyridine ring.[1] |
| MsCl / Et₃N | DCM, 0°C | SN2 | 45% | Mesylate formed but unstable; elimination to vinyl species observed.[1] |
Frequently Asked Questions (FAQs)
Q1: Can I oxidize the alcohol to an aldehyde using Dess-Martin Periodinane (DMP)? A: DMP is a very bulky reagent. In the "C4-Canyon," DMP often reacts sluggishly.
-
Better Alternative: Use Swern Oxidation or IBX in refluxing EtOAc. The active species in Swern (dimethylchlorosulfonium ion) is small and can penetrate the steric pocket effectively.
Q2: I need to protect the alcohol before coupling. Which group do you recommend? A: Avoid bulky groups like TBDMS or Trityl. They will likely fail to install or fall off due to steric crowding.
-
Recommendation: Use a MOM (Methoxymethyl) or THP (Tetrahydropyranyl) ether. These are smaller and can be installed using acid catalysis, which works well with the pyridine nitrogen (protonation of N actually activates the C4-OH).[1]
Q3: Why does my product decompose on silica gel? A: 3-Bromo-5-methylpyridine derivatives are basic.[2] The acidic nature of silica gel can cause streaking or decomposition (especially if the C4-halide is present, which is prone to hydrolysis).[1]
-
Fix: Pre-treat your silica gel column with 2% Triethylamine (Et₃N) in hexanes before loading your sample. This neutralizes the acidic sites.
References
-
BenchChem. (2025).[4][5] Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-methoxypyridine. Retrieved from
-
Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Recent Developments. Retrieved from
-
Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Context on Appel and SNi mechanisms in hindered systems).
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational text on catalyst cycles).
-
Sigma-Aldrich. (2024).[2] Product Specification: Methyl 5-bromo-6-methylnicotinate. Retrieved from
Sources
Technical Support Center: Troubleshooting C-3 Bromopyridine Reactivity
The following technical guide addresses the specific challenges associated with the low reactivity of C-3 bromine in pyridine derivatives. This content is structured for researchers and process chemists requiring actionable troubleshooting protocols.
Executive Summary: The "Electronic Fortress" at C-3
The 3-bromopyridine scaffold presents a unique paradox in heterocyclic chemistry. Unlike its C-2 and C-4 isomers, the C-3 position is electronically "neutral" relative to the ring nitrogen. It does not benefit from the inductive activation that facilitates Nucleophilic Aromatic Substitution (
However, "neutral" often translates to "inert" in the lab. This guide addresses the three most common failure modes:
- Stagnation: Inability to displace Br with nucleophiles.
-
Catalytic Stalling: Poor conversion in Suzuki/Buchwald couplings.
-
Regiochemical Scrambling: Unexpected products during Lithium-Halogen exchange (The "Halogen Dance").
Part 1: Diagnostic Decision Matrix
Before modifying your reaction, identify the correct mechanistic pathway for your desired transformation.
Figure 1: Decision matrix for selecting the appropriate functionalization pathway for 3-bromopyridine.
Part 2: Troubleshooting Guides & FAQs
Category 1: Nucleophilic Aromatic Substitution ( ) Failures
User Issue: "I am trying to displace the bromine at C-3 with an amine/alkoxide using standard
Root Cause Analysis: The C-3 position is the "blind spot" of the pyridine ring.
-
Mechanism:
requires the formation of a negatively charged Meisenheimer complex.[1] -
The Problem: When a nucleophile attacks C-2 or C-4, the negative charge can be delocalized onto the electronegative ring nitrogen (stable). When attacking C-3, the negative charge cannot be delocalized onto the nitrogen without disrupting aromaticity significantly or placing charge on less stable carbons.
-
Result: The activation energy is too high; the reaction will not proceed without external activation.
Corrective Protocol: Do NOT increase temperature indefinitely; this leads to decomposition. Instead, adopt one of these strategies:
-
Strategy A: The "N-Oxide" Activation (If you must use
)-
Convert 3-bromopyridine to 3-bromopyridine-N-oxide using m-CPBA or
/Urea. -
Note: While N-oxidation activates C-2 and C-4 significantly, it only marginally activates C-3. This is rarely sufficient for direct displacement of Br at C-3 unless a strong electron-withdrawing group (EWG) like
is also present. -
Better Alternative: Use the N-oxide to direct C-H activation or lithiation, then reduce back.
-
-
Strategy B: Switch to Palladium Catalysis (Recommended)
-
C-3 Bromine behaves electronically like a phenyl bromide. If
fails, a Buchwald-Hartwig amination is the standard solution.
-
Category 2: Metal-Catalyzed Coupling (Suzuki/Buchwald)
User Issue: "My Suzuki coupling works on 2-bromopyridine but stalls with 3-bromopyridine. I thought C-3 was supposed to be 'better' for Pd chemistry?"
Root Cause Analysis: While C-3 does not poison the catalyst (unlike C-2, where the N coordinates to Pd), it is electron-neutral .
-
Oxidative Addition (OA): This is the rate-limiting step. Electron-poor rings (like 2-pyridyl) undergo OA faster. The 3-pyridyl ring is less electron-deficient, making OA slower.
-
Catalyst Death: If OA is too slow, the active Pd(0) species aggregates into inactive Pd-black before it can enter the cycle.
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Ligand | XPhos, SPhos, or tBuXPhos | Bulky, electron-rich biaryl phosphines accelerate Oxidative Addition on neutral/rich rings. |
| Base | Stronger bases facilitate transmetallation, which can be sluggish for 3-pyridyl boronates. | |
| Additive | Water (1-5% v/v) | Essential for "anhydrous" Suzuki couplings. Water facilitates the formation of the reactive boronate species. |
| Pd Source | Avoid |
Self-Validating Experiment: If the reaction stalls, add 10 mol% free ligand (e.g., XPhos) to the mixture. If yield improves, your catalyst was decomposing due to ligand dissociation/oxidation.
Category 3: Lithium-Halogen Exchange & The "Halogen Dance"[2][3]
User Issue: "I treated 3-bromopyridine with base to form the lithio-species, but after quenching with an electrophile, I got substitution at C-4, or a mixture of products."
Root Cause Analysis: You have triggered the Halogen Dance (Base-Catalyzed Halogen Migration) .[2]
-
Scenario A (Deprotonation): Using LDA or LiTMP removes the most acidic proton (C-4, ortho to Br). This creates 3-bromo-4-lithiopyridine. This species is unstable and can isomerize (dance) or react with starting material.
-
Scenario B (Exchange): Using n-BuLi performs Li-Br exchange to give 3-lithiopyridine. This is generally stable at low temperatures.
The "Dance" Mechanism: The lithiated species acts as a base, deprotonating another molecule of starting material, causing the bromine to "migrate" to the more thermodynamically stable position (often where the anion is stabilized by the ring nitrogen or directing groups).
Corrective Protocol:
-
For Direct C-3 Functionalization (Retention of Regiochemistry):
-
Reagent: Use n-BuLi (1.05 equiv) in THF/Hexane.
-
Temperature: Must be -78°C . Do not warm above -60°C before quenching.
-
Mode: Inverse addition is often safer (add bromide to BuLi) to keep Li concentration high and prevent the lithiated species from reacting with unreacted bromide.
-
-
For C-4 Functionalization (via Directed Ortho Lithiation):
-
Reagent: Use LDA (Lithium Diisopropylamide).[3]
-
Mechanism: LDA does not do halogen exchange; it deprotonates C-4 (kinetic acidity).
-
Result: You get 3-bromo-4-lithiopyridine. Quench immediately to keep Br at C-3 and add Electrophile at C-4.
-
Visualizing the Halogen Dance Risk:
Figure 2: Divergent pathways of 3-bromopyridine lithiation. Use n-BuLi for C-3 substitution; use LDA for C-4 functionalization.
Part 3: References & Further Reading
-
Reactivity of Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Foundational text on electronic deactivation of C-3).
-
The Halogen Dance: Schnürch, M.; Spina, M.; Khan, A. F.; Mihovilovic, M. D.; Stanetty, P. "Halogen Dance Reactions—A Review." Chem. Soc. Rev.2007 , 36, 1046–1057. Link
-
Pd-Catalyzed Coupling of Pyridines: Billingsley, K.; Buchwald, S. L. "A General System for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids." J. Am. Chem. Soc.[4]2007 , 129, 3358–3366. Link
-
Lithium-Halogen Exchange Protocols: Schlosser, M. "Organometallic Synthesis of Heterocycles." Angew.[5] Chem. Int. Ed.2005 , 44, 376–393. Link
-
BenchChem Technical Notes: "Optimizing Coupling Reactions of 3-Bromopyridine." BenchChem Support Center, 2025. (General troubleshooting parameters derived from search context).
Disclaimer: All protocols involve hazardous chemicals (organolithiums, pyrophoric catalysts). Ensure all work is performed under inert atmosphere (Argon/Nitrogen) in a fume hood.
Sources
Technical Support Center: Efficient Removal of Metal Catalysts from 3-Bromo-5-methylpyridine-4-methanol Products
Welcome to the Technical Support Center for post-reaction purification. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with 3-Bromo-5-methylpyridine-4-methanol and facing the common challenge of removing residual metal catalysts. The presence of these metals, often palladium from cross-coupling reactions, is a critical issue that can impede downstream processes and compromise the purity of active pharmaceutical ingredients (APIs).[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your purification workflows.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the removal of metal catalysts from your 3-Bromo-5-methylpyridine-4-methanol product.
Issue 1: High Levels of Residual Palladium Detected After Initial Filtration
Symptoms:
-
ICP-MS analysis indicates palladium levels are significantly above the acceptable limit (e.g., >10 ppm for APIs).[1]
-
The isolated product retains a persistent yellow, brown, or black coloration.[3][4]
Potential Causes and Strategic Solutions:
| Potential Cause | Troubleshooting Steps |
| Soluble or Colloidal Palladium Species | The initial filtration is only effective for heterogeneous catalysts. Soluble palladium complexes or colloidal nanoparticles will pass through standard filters.[3] Solution: Implement a secondary purification step using a palladium scavenger or activated carbon treatment to capture these dissolved species.[3][5] |
| Strong Palladium-Pyridine Complexation | The nitrogen atom in the pyridine ring of your product can form a stable complex with palladium, making it difficult to remove.[1][6] Solution: Consider altering the solvent system to disrupt this interaction before adding a scavenger. In some cases, a mild acidic wash can protonate the pyridine, reducing its coordinating ability. |
| Ineffective Scavenger Selection | The efficacy of a scavenger is dependent on the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)).[1] Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, trimercaptotriazine (TMT)) to identify the most effective one for your specific reaction conditions.[1][3] |
Issue 2: Significant Product Loss During the Scavenging Process
Symptoms:
-
Low yield of 3-Bromo-5-methylpyridine-4-methanol after treatment with a scavenger or activated carbon.
Potential Causes and Strategic Solutions:
| Potential Cause | Troubleshooting Steps |
| Non-specific Adsorption onto Scavenger | Activated carbon, in particular, can non-specifically adsorb the desired product along with the palladium catalyst.[5][7] Solution: Optimize the amount of scavenger used; often, a lower amount is sufficient.[5] Also, ensure thorough washing of the scavenger post-filtration with a suitable solvent to recover any adsorbed product.[3] |
| Product Precipitation with Scavenger | Changes in solvent polarity or concentration during the scavenging process may cause the product to co-precipitate with the scavenger. Solution: Maintain a solvent system in which your product is highly soluble throughout the scavenging and filtration steps. |
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for removing palladium catalysts in this context?
A1: The most prevalent and effective methods include:
-
Adsorption onto Scavenger Resins: This is a widely adopted technique in the pharmaceutical industry.[5] Scavengers with functional groups like thiols or trimercaptotriazine (TMT) are bound to a solid support (e.g., silica or polystyrene).[5][8][9] The reaction mixture is treated with the scavenger, which selectively binds the palladium, and is then easily removed by filtration.[5]
-
Activated Carbon Treatment: This is a cost-effective method for adsorbing palladium.[5][10] However, it's crucial to perform small-scale trials to assess potential product loss due to non-specific adsorption.[5][7]
-
Crystallization: Purifying the final product by crystallization can be an effective way to separate it from metallic impurities.[5]
Q2: How do I choose the right palladium scavenger for my 3-Bromo-5-methylpyridine-4-methanol product?
A2: The selection of an appropriate scavenger depends on several factors:
-
Nature of the Palladium Species: Different scavengers exhibit varying affinities for different palladium oxidation states (Pd(0) vs. Pd(II)).[1]
-
Solvent System: The scavenger must be chemically compatible with the reaction solvent.[8][11]
-
Product Characteristics: The scavenger should not react with or have a high affinity for your target molecule.
-
Cost and Scalability: For larger-scale synthesis, the cost and ease of handling the scavenger are important considerations.[5]
It is highly recommended to perform a small-scale screening of several scavengers to identify the most effective one for your specific system.[3]
Q3: What are the regulatory limits for palladium in pharmaceutical products?
A3: Regulatory bodies like the European Medicines Agency have established limits for platinum group metals, including palladium, in APIs. The permitted daily exposure (PDE) for palladium via the oral route is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug substance.[1][12]
Q4: Can I combine different palladium removal methods?
A4: Yes, a multi-step approach is often the most effective strategy. For instance, an initial filtration through celite can remove heterogeneous palladium, followed by treatment with a scavenger to capture soluble species. A final recrystallization step can further enhance the purity of your product.[1]
Q5: How can I quantify the amount of residual palladium in my sample?
A5: The most common and accurate method for quantifying trace metal impurities is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][13] This technique offers the high sensitivity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level.
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Thiol-Based Silica Scavenger (e.g., QuadraSil™ MP)
-
Dissolution: After the initial reaction work-up, dissolve the crude 3-Bromo-5-methylpyridine-4-methanol product in a suitable organic solvent (e.g., THF, Toluene).
-
Scavenger Addition: Add the thiol-based silica scavenger. For initial screening, a 4-8 molar equivalent relative to the initial palladium concentration is recommended.[14]
-
Agitation: Stir the mixture at room temperature. A minimum of one hour is recommended for initial trials.[14] The progress of metal removal can often be visually monitored by a change in the color of the solution and the scavenger beads.[14]
-
Filtration: Filter the mixture through a pad of celite to remove the scavenger.[7]
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[14]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[7]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.[7]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude 3-Bromo-5-methylpyridine-4-methanol product in a suitable organic solvent.[7]
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.[7]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[7]
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.[7]
-
Washing: Wash the celite pad with fresh solvent.[7]
-
Concentration: Concentrate the filtrate to obtain the product.[7]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.[7]
Data Summary
The following table provides a comparison of common palladium scavengers. The efficiency can vary depending on the specific reaction conditions.
| Scavenger Type | Functional Group | Support | Typical Loading | Key Advantages |
| Biotage® MP-TMT | Trimercaptotriazine | Macroporous Polystyrene | 3–5 equivalents relative to palladium | Highly effective for various palladium species, robust, low-swelling.[8][9] |
| QuadraSil™ MP | Mercaptopropyl | Silica | 4-8 molar equivalents relative to metal | Fast kinetics, zero swell characteristics, wide solvent compatibility.[11][14][15] |
| Activated Carbon | N/A | Carbon | 0.1-0.5x weight of crude product | Cost-effective.[5][7] |
Visualized Workflows
Decision Logic for Selecting a Palladium Removal Method
Caption: General workflow for palladium catalyst removal.
References
-
Biotage® MP-TMT | Palladium scavenger. (n.d.). Biotage. Retrieved February 21, 2024, from [Link]
-
Biotage® MP-TMT - Palladium Scavenger. (n.d.). Biotage. Retrieved February 21, 2024, from [Link]
-
Biotage MP-TMT palladium scavenger. (2019, March 28). Norlab. Retrieved February 21, 2024, from [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016, October 15). Johnson Matthey Technology Review. Retrieved February 21, 2024, from [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). ACS Publications. Retrieved February 21, 2024, from [Link]
-
How to Remove Palladium in three easy steps. (2023, January 20). Biotage. Retrieved February 21, 2024, from [Link]
-
Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem. Retrieved February 21, 2024, from [Link]
-
Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. (n.d.). SciSpace. Retrieved February 21, 2024, from [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]
-
Metal Scavenger User Guide. (n.d.). Biotage. Retrieved February 21, 2024, from [Link]
-
Your trick to remove residual palladium. (2025, September 19). Reddit. Retrieved February 21, 2024, from [Link]
-
Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2013, October 1). Johnson Matthey Technology Review. Retrieved February 21, 2024, from [Link]
-
Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. (n.d.). Chemical Science (RSC Publishing). Retrieved February 21, 2024, from [Link]
-
Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (n.d.). Retrieved February 21, 2024, from [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage. Retrieved February 21, 2024, from [Link]
-
User Guide QuadraSil Metal Scavengers. (n.d.). Retrieved February 21, 2024, from [Link]
-
Synthesis method of 3-bromo-5-methylpyridine. (2017, September 15). Eureka | Patsnap. Retrieved February 21, 2024, from [Link]
-
Quadrasil MP I: Silica metal scavenger. (n.d.). Johnson Matthey. Retrieved February 21, 2024, from [Link]
-
Magnetically recoverable catalysts for the preparation of pyridine derivatives. (2021, May 13). SciSpace. Retrieved February 21, 2024, from [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14). Retrieved February 21, 2024, from [Link]
-
The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (2026, February 25). Retrieved February 21, 2024, from [Link]
-
a) General mechanism of Pd removal using scavengers. b) Examples of... (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]
-
Supporting Information. (n.d.). Rsc.org. Retrieved February 21, 2024, from [Link]
-
How can i remove palladium Pd catalyst easily? (2015, May 18). ResearchGate. Retrieved February 21, 2024, from [Link]
-
Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]
-
Cas 3430-16-8,3-Bromo-5-methylpyridine. (n.d.). LookChem. Retrieved February 21, 2024, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spinchem.com [spinchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotage.com [biotage.com]
- 13. arborassays.com [arborassays.com]
- 14. QuadraSil MP | 1225327-73-0 | Benchchem [benchchem.com]
- 15. Quadrasil MP I: Silica metal scavenger | Johnson Matthey [matthey.com]
Validation & Comparative
Strategic Characterization of 3-Bromo-5-methylpyridine-4-methanol: A 13C NMR Comparative Guide
Executive Summary
3-Bromo-5-methylpyridine-4-methanol (CAS: Variable/Derivative specific) is a critical intermediate in the synthesis of polysubstituted pyridine scaffolds, often employed in medicinal chemistry for modulating lipophilicity and metabolic stability.
This guide provides a comparative 13C NMR analysis designed to assist researchers in:
-
Structural Validation: Distinguishing the target from its regioisomers and precursors.
-
Reaction Monitoring: Tracking the conversion of 3-bromo-5-methylpyridine to the 4-methanol derivative.
-
Data Interpretation: Assigning chemical shifts using Substituent Chemical Shift (SCS) additivity principles where direct experimental databases are silent.
Technical Profile & Predicted Chemical Shifts
In the absence of a unified public spectral database for this specific trisubstituted pyridine, we utilize Substituent Chemical Shift (SCS) additivity rules derived from empirical data of similar pyridine derivatives. This approach is standard in structural elucidation when matching exact literature values is not possible.
Table 1: Predicted 13C NMR Chemical Shifts (CDCl3)
| Carbon Position | Atom Type | Predicted Shift (δ, ppm) | Signal Characteristics | Assignment Logic (SCS) |
| C2 | CH (Ar) | 152.0 – 154.0 | Sharp, Strong | Ortho to Br (+), Meta to Me/CH₂OH. Deshielded by N. |
| C6 | CH (Ar) | 148.0 – 150.0 | Sharp, Strong | Ortho to Me, Meta to Br. Deshielded by N. |
| C4 | C (Quat) | 148.0 – 151.0 | Weak, Broad | Ipso to CH₂OH. Significant downfield shift from precursor.[1] |
| C5 | C (Quat) | 133.0 – 136.0 | Weak | Ipso to Me (+9 ppm effect). |
| C3 | C (Quat) | 118.0 – 122.0 | Weak | Ipso to Br. Heavy atom effect (often shielding). |
| CH₂ | CH₂ (Aliph) | 60.0 – 63.0 | Medium, Negative (DEPT135) | Pyridylic alcohol (Characteristic new peak). |
| CH₃ | CH₃ (Aliph) | 16.0 – 19.0 | Strong, Positive (DEPT135) | Aryl methyl group. |
Note on Solvent Effects: In DMSO-d6 , expect slight variations. The hydroxyl proton (if visible in 1H NMR) may couple to the CH₂ carbon in high-resolution modes, but in decoupled 13C, the CH₂ peak will shift slightly downfield (~61-64 ppm) due to hydrogen bonding.
Comparative Analysis: Target vs. Precursor
The most common synthetic route involves the functionalization of 3-bromo-5-methylpyridine at the C4 position. The 13C NMR spectrum provides a definitive "Go/No-Go" decision point.
Table 2: Critical Spectral Differences
| Feature | Precursor (3-Bromo-5-methylpyridine) | Target (3-Bromo-5-methylpyridine-4-methanol) | Diagnostic Action |
| C4 Signal | ~136-138 ppm (CH, Aromatic) | ~148-151 ppm (C, Quaternary) | Check DEPT135: C4 signal should disappear/invert. |
| Aliphatic Region | Single peak (~18 ppm, CH₃) | Two peaks (~18 ppm CH₃ + ~61 ppm CH₂) | Confirm presence of new signal at 60+ ppm. |
| Symmetry | Asymmetric | Asymmetric | No symmetry plane; all carbons distinct. |
Visualizing the Assignment Logic
The following diagram illustrates the logical flow for assigning the spectrum based on substituent effects.
Caption: Figure 1. Assignment logic map for 3-Bromo-5-methylpyridine-4-methanol based on SCS principles.
Experimental Methodology
To obtain publication-quality data that resolves the quaternary carbons (C3, C4, C5) from the baseline noise, specific acquisition parameters are required.
Protocol: High-Resolution 13C NMR Acquisition
-
Sample Preparation:
-
Dissolve 20-30 mg of the analyte in 0.6 mL CDCl3 (or DMSO-d6 if solubility is poor).
-
Optional: Add 1-2 mg of Cr(acac)3 (Chromium(III) acetylacetonate) if quantitative integration of quaternary carbons is required. This paramagnetic relaxation agent shortens T1 relaxation times.
-
-
Instrument Parameters:
-
Frequency: 100 MHz or higher (for 13C).
-
Pulse Sequence: zgpg30 (Power-gated decoupling) or dept135 (for multiplicity editing).
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . Quaternary carbons (C3, C4, C5) have long T1 times; a short D1 will suppress their signals.
-
Scans (NS): Minimum 1024 scans to ensure S/N ratio > 10:1 for quaternary peaks.
-
-
Processing:
-
Apply exponential multiplication (LB = 1.0 - 3.0 Hz) to reduce noise.
-
Reference the solvent peak: CDCl3 triplet at 77.16 ppm .
-
Workflow: Synthesis to Validation
Caption: Figure 2. Step-by-step validation workflow from crude reaction to final structural confirmation.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
-
BenchChem. (2025).[2] 13C NMR Analysis of 3-Bromo-5-(3-chlorophenoxy)pyridine: A Technical Guide. (Methodology reference for predictive SCS in pyridines). Link
-
Sigma-Aldrich. (2025). NMR Chemical Shifts of Common Laboratory Solvents and Impurities. (Reference for solvent calibration). Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link
Sources
mass spectrometry fragmentation pattern of 3-Bromo-5-methylpyridine-4-methanol
Comprehensive Mass Spectrometry Comparison Guide: Structural Elucidation of 3-Bromo-5-methylpyridine-4-methanol
Executive Summary
For researchers and drug development professionals, the accurate structural characterization of halogenated heterocyclic building blocks is a critical quality control step. 3-Bromo-5-methylpyridine-4-methanol (C₇H₈BrNO, Exact Mass: ~200.98 Da) is a bifunctional pyridine derivative whose unique structural features—a basic nitrogen, a halogen isotope signature, and an ortho-substituted hydroxymethyl group—make its mass spectrometric analysis both complex and highly informative.
This guide objectively compares the performance, causality, and data outputs of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the characterization of this compound.
Mechanistic Profiling: The Causality of Fragmentation
Before selecting an analytical platform, one must understand the intrinsic chemical behavior of the molecule under ionization. The fragmentation of 3-Bromo-5-methylpyridine-4-methanol is governed by three primary mechanistic rules:
-
The Bromine Isotopic Signature: Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Any ion retaining the bromine atom will exhibit a characteristic doublet (M and M+2) of equal intensity. This is a primary diagnostic tool for confirming the intact halogenated ring 1.
-
The Ortho-Effect (Water Loss): Pyridyl carbinols typically lose a hydroxyl radical (•OH). However, the spatial proximity of the C5-methyl group to the C4-hydroxymethyl group in this specific molecule facilitates a hydrogen shift via a cyclic transition state, driving the energetically favorable neutral loss of water (H₂O, 18 Da) 2.
-
Halogen Cleavage: The C-Br bond is relatively weak. Under hard ionization, the loss of a bromine radical (•Br, 79/81 Da) is prominent, whereas under soft ionization with Collision-Induced Dissociation (CID), the loss of hydrobromic acid (HBr, 80/82 Da) is observed 3.
Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
To objectively evaluate the optimal workflow, we must compare the hard ionization of EI against the soft ionization of ESI.
GC-EI-MS (Hard Ionization)
-
Mechanism: Bombardment with 70 eV electrons strips an electron from the molecule, forming a highly energetic radical cation (M⁺•).
-
Performance Advantage: Provides extensive, reproducible fragmentation. The 1:1 isotopic doublet of the molecular ion (m/z 201/203) is starkly visible, making it the gold standard for absolute structural confirmation and library matching.
-
Limitation: Requires the analyte to be volatile and thermally stable.
LC-ESI-MS/MS (Soft Ionization)
-
Mechanism: The basic pyridine nitrogen readily accepts a proton in an acidic mobile phase, forming a stable, even-electron precursor ion [M+H]⁺ at m/z 202/204.
-
Performance Advantage: Excellent for trace analysis in complex biological matrices. Tandem MS (MRM mode) allows researchers to isolate the precursor and apply specific collision energies to monitor targeted neutral losses (e.g., -H₂O or -HBr) 4.
-
Limitation: Susceptible to ion suppression from matrix effects; fragmentation must be manually induced via CID.
Comparative Data Presentation
To highlight the diagnostic utility of the bromine atom, Table 1 compares the GC-EI-MS fragmentation of 3-Bromo-5-methylpyridine-4-methanol against a non-halogenated analog (3,5-Dimethylpyridine-4-methanol). Table 2 outlines the optimized MRM transitions for LC-ESI-MS/MS.
Table 1: GC-EI-MS Fragmentation Comparison
| Analyte | m/z Observed | Relative Abundance | Ion Assignment | Causality / Fragmentation Pathway |
| 3-Bromo-5-methylpyridine-4-methanol | 201 / 203 | High (1:1 ratio) | M⁺• | Intact radical cation; confirms 1 Br atom |
| 183 / 185 | Moderate | [M - H₂O]⁺• | Ortho-effect driven water loss | |
| 122 | Base Peak | [M - Br•]⁺ | Cleavage of the weak C-Br bond | |
| 104 | Moderate | [M - H₂O - Br•]⁺ | Sequential loss of water and bromine | |
| 3,5-Dimethylpyridine-4-methanol (Analog) | 137 | High (Singlet) | M⁺• | Molecular ion (lacks isotope doublet) |
| 119 | Base Peak | [M - H₂O]⁺• | Ortho-effect driven water loss |
Table 2: LC-ESI-MS/MS MRM Optimization (Positive Mode)
| Precursor Ion [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) | Neutral Loss | Structural Significance |
| 202 (⁷⁹Br isotope) | 184 | 15 | H₂O (18 Da) | Confirms the hydroxymethyl group |
| 202 (⁷⁹Br isotope) | 122 | 25 | HBr (80 Da) | Confirms the brominated pyridine ring |
| 204 (⁸¹Br isotope) | 186 | 15 | H₂O (18 Da) | Confirms the hydroxymethyl group |
| 204 (⁸¹Br isotope) | 122 | 25 | HBr (82 Da) | Confirms the brominated pyridine ring |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in system suitability checks to verify causality.
Protocol A: GC-EI-MS Structural Confirmation
-
Sample Preparation: Dissolve 1.0 mg of 3-Bromo-5-methylpyridine-4-methanol in 1 mL of MS-grade ethyl acetate. Validation Check: Prepare a solvent blank to rule out column bleed or background contamination.
-
Chromatographic Separation:
-
Column: Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m × 0.25 mm, 0.25 µm film).
-
Injection: 1 µL injection volume, split ratio 10:1, inlet temperature 250°C.
-
Oven Program: Hold at 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
-
Mass Spectrometry Acquisition:
-
Ion Source: Set to 230°C. Electron energy strictly calibrated to 70 eV to ensure library-comparable radical fragmentation.
-
Analyzer: Quadrupole scan range from m/z 50 to 300.
-
Data Validation: The spectrum is only considered valid if the m/z 201 and 203 peaks exhibit a relative intensity ratio between 0.95 and 1.05, confirming the intact bromine isotopic signature.
-
Protocol B: LC-ESI-MS/MS Trace Quantification
-
Sample Preparation: Dilute the analyte to 10 µg/mL in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: The formic acid ensures the pyridine nitrogen is fully protonated prior to entering the source.
-
Chromatographic Separation:
-
Column: C18 Reverse-Phase (50 mm × 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 4 minutes at a flow rate of 0.4 mL/min.
-
-
Tandem Mass Spectrometry (MRM):
-
Source Parameters: Positive ESI mode, Capillary Voltage 3.5 kV, Desolvation Temp 350°C.
-
CID Optimization: Use Argon as the collision gas. Monitor the 202 → 122 transition. Validation Check: Simultaneously monitor the 204 → 122 transition. The chromatographic peaks for both transitions must co-elute perfectly with identical peak shapes to validate the analyte's identity against matrix interference.
-
Fragmentation Pathway Visualization
The logical relationship of the primary fragmentation cascade under Electron Ionization (EI) is mapped below.
Predicted EI-MS fragmentation logic of 3-Bromo-5-methylpyridine-4-methanol.
References
-
Benchchem. "An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-6-(bromomethyl)pyridine." Benchchem Technical Resources. 1
-
AIP Publishing. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles." 2
-
MDPI. "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates." 3
-
PMC (NIH). "Recent developments and emerging trends of mass spectrometric methods in plant hormone analysis: a review." 4
Sources
IR spectroscopy peaks for 3-Bromo-5-methylpyridine-4-methanol
IR Spectroscopy Comparison Guide: Characterizing 3-Bromo-5-methylpyridine-4-methanol
As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic building blocks, the precise spectroscopic characterization of intermediates like 3-Bromo-5-methylpyridine-4-methanol (CAS: 1785583-70-1) becomes critical. This compound features a pyridine core substituted with a heavy halogen (bromine), an electron-donating methyl group, and a hydrogen-bonding hydroxymethyl group.
This guide provides an in-depth comparison of analytical methodologies—specifically Attenuated Total Reflectance (ATR-FTIR) versus Transmission (KBr Pellet) spectroscopy—for characterizing this specific compound. Furthermore, we analyze the causal mechanisms behind its unique infrared (IR) spectral signatures.
Molecular Architecture & Causality of IR Signatures
To accurately interpret the IR spectrum of 3-Bromo-5-methylpyridine-4-methanol, one must understand the electronic interplay between its functional groups. The presence of the bromine atom at the C3 position fundamentally alters the vibrational modes of the pyridine ring and the adjacent C4-hydroxymethyl group through strong inductive (-I) effects[1].
-
Inductive Ring Depletion: Bromine is highly electronegative. Its
-electron-withdrawing nature pulls electron density away from the pyridine ring. This alters the force constants of the C=N and C=C bonds, typically shifting the ring-breathing modes to slightly higher wavenumbers compared to non-halogenated analogs.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Hydroxyl Polarization: The electron-withdrawing effect extends to the C4-hydroxymethyl group, slightly increasing the polarization of the O-H bond. This can alter the strength of intermolecular hydrogen bonding in the solid state, leading to a broadened and shifted O-H stretching band[1].
-
Mass Effect: The high atomic mass of bromine introduces a distinct, low-frequency C-Br stretching vibration in the fingerprint region (typically between 550–650 cm⁻¹)[2].
Logical relationship between Bromine substitution and resulting IR spectral shifts.
Quantitative Data: Expected IR Peaks Comparison
To isolate the effect of the bromine atom, the table below compares the expected IR vibrational modes of 3-Bromo-5-methylpyridine-4-methanol against a non-halogenated structural analog, 3,5-dimethylpyridine-4-methanol.
| Vibrational Mode | 3,5-Dimethylpyridine-4-methanol (Expected cm⁻¹) | 3-Bromo-5-methylpyridine-4-methanol (Expected cm⁻¹) | Mechanistic Causality |
| O-H Stretch | ~3300 - 3450 (Broad) | ~3200 - 3400 (Broad) | Altered intermolecular H-bonding due to Br inductive effect. |
| Aromatic C-H Stretch | ~3030 - 3080 | ~3030 - 3080 | Minimal change; localized to the ring protons. |
| Aliphatic C-H Stretch | ~2850 - 2960 | ~2850 - 2960 | Minimal change; localized to methyl/methylene groups. |
| C=N / C=C Ring Stretch | ~1580, 1450 | ~1590, 1430 | Ring breathing modes perturbed by electron depletion[2]. |
| C-O Stretch (1° Alcohol) | ~1050 | ~1050 - 1060 | Slight stiffening of the C-O bond. |
| C-Br Stretch | N/A | ~550 - 650 | Direct stretching of the heavy Carbon-Bromine bond[2]. |
Methodology Comparison: ATR-FTIR vs. KBr Pellet
When analyzing solid pharmaceutical powders, the choice of sample introduction directly impacts spectral quality.
Attenuated Total Reflectance (ATR-FTIR) utilizes an evanescent wave that penetrates only a few micrometers into the sample pressed against a high-refractive-index crystal (e.g., diamond). Because penetration depth is wavelength-dependent, peaks at lower wavenumbers (like the critical C-Br stretch) appear artificially stronger than those at higher wavenumbers (like the O-H stretch).
Transmission (KBr Pellet) involves diluting the sample in IR-transparent potassium bromide and pressing it into a solid disc. This method adheres strictly to the Beer-Lambert law, ensuring that relative peak intensities remain true to the molecule's absolute absorptivity[3]. For detecting trace impurities or analyzing the low-frequency fingerprint region (where C-Br resides), KBr transmission yields sharper peaks and superior signal-to-noise ratios[3].
| Feature | ATR-FTIR (Diamond Crystal) | Transmission (KBr Pellet) |
| Sample Preparation | None required (Direct application) | High (Requires grinding, dry environment, and hydraulic press) |
| Beer-Lambert Adherence | Poor (Pathlength varies with wavelength) | Excellent (Fixed pathlength, ideal for quantitation) |
| C-Br Region (500-650 cm⁻¹) | Subject to refractive index artifacts | Highly resolved , sharp peaks |
| Best Use Case | Rapid QC screening, high-throughput | Reference library building, trace impurity detection |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes inherent checks to prevent false data generation.
Experimental workflow comparing ATR-FTIR and KBr Pellet transmission methods.
Protocol A: KBr Pellet Transmission (High-Fidelity Method)
Causality of choice: Chosen to accurately resolve the C-Br fingerprint region without wavelength-dependent intensity distortion[3].
-
Background Validation: Collect a background spectrum of the empty sample compartment. Ensure atmospheric CO₂ (2350 cm⁻¹) and H₂O (1300-1900 cm⁻¹) levels are stable.
-
Desiccation Check: Ensure spectroscopic-grade KBr has been dried in an oven at 110°C for at least 24 hours. Reasoning: KBr is highly hygroscopic; moisture will obscure the 3200-3400 cm⁻¹ O-H stretch of the sample.
-
Milling: Weigh ~2 mg of 3-Bromo-5-methylpyridine-4-methanol and ~200 mg of dry KBr (1:100 ratio). Grind thoroughly in an agate mortar until the mixture is a fine, uniform powder (particle size <2 μm). Reasoning: Particles larger than the IR wavelength cause Christiansen effect scattering, leading to asymmetrical peak baselines.
-
Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 2 minutes[3].
-
Visual Validation: The resulting pellet must be visually transparent. If opaque spots are present, the grinding was insufficient, and the pellet must be remade[3].
-
Acquisition: Place the pellet in the IR beam path and collect 32 scans at a resolution of 4 cm⁻¹.
Protocol B: ATR-FTIR (High-Throughput Method)
Causality of choice: Chosen for rapid verification of the bulk powder without the risk of moisture contamination from a matrix[4].
-
Crystal Validation: Clean the diamond ATR crystal with isopropanol. Run a background scan. The baseline must be flat, confirming no residual sample from previous runs.
-
Sample Application: Place ~5-10 mg of the raw powder directly onto the center of the crystal[4].
-
Pressure Application: Lower the ATR anvil and apply consistent pressure (approx. 75 psi)[4]. Validation step: Monitor the live IR preview. The signal intensity of the C-H stretching region (~3000 cm⁻¹) should maximize and stabilize. If the signal is weak, the crystal contact is poor.
-
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.
-
Data Processing: Apply an ATR-correction algorithm in the spectrometer software to mathematically compensate for the wavelength-dependent penetration depth, bringing the relative peak intensities closer to a transmission spectrum[4].
References
- What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Kintek Press.
- Quantitative Analysis of Powdered Solids with FTIR-ATR. JASCO Inc.
- FT-IR and Laser Raman Spectroscopic Analysis Of 4-Amino-3-Bromopyridine. AIP Publishing.
- Halogen Bonding in Solution. Gothenburg University (GUP).
Sources
A Comparative Guide to the Analytical Chromatography of 3-Bromo-5-methylpyridine-4-methanol: Method Development and Performance Analysis
Introduction
In the landscape of pharmaceutical and chemical research, pyridine derivatives are foundational scaffolds for a vast array of functional molecules, from active pharmaceutical ingredients (APIs) to specialized chemosensors.[1][2] The compound 3-Bromo-5-methylpyridine-4-methanol is a key heterocyclic intermediate, whose purity and characterization are paramount for the integrity of subsequent synthetic steps and the quality of the final product. The analytical chemistry of such compounds, however, is not without its challenges. The inherent basicity of the pyridine nitrogen, coupled with the polarity imparted by the hydroxymethyl group, can lead to problematic chromatographic behavior, including poor peak shape and insufficient retention on traditional reversed-phase columns.[3][4]
This guide provides an in-depth, comparative analysis of chromatographic methods for the robust analysis of 3-Bromo-5-methylpyridine-4-methanol. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, from column chemistry and mobile phase optimization in High-Performance Liquid Chromatography (HPLC) to the strategic application of alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography (SFC). Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and troubleshoot analytical methods, ensuring the highest standards of data quality and scientific rigor.
Part 1: High-Performance Liquid Chromatography (HPLC) — The Workhorse Technique
HPLC is the most prevalent technique for purity assessment and quantification in pharmaceutical development.[5] However, the successful analysis of polar, basic compounds like 3-Bromo-5-methylpyridine-4-methanol requires a carefully considered approach to mitigate common issues.
The Challenge: Peak Tailing and Poor Retention
The primary obstacle in the HPLC analysis of pyridine derivatives is the interaction between the basic nitrogen atom and acidic residual silanol groups on the surface of conventional silica-based stationary phases (e.g., C18).[4] This secondary interaction leads to significant peak tailing, compromising resolution and accuracy. Furthermore, the compound's polarity can result in poor retention on non-polar C18 phases, causing it to elute near the void volume where it may co-elute with salts and other early-eluting impurities.[6]
The Solution: Strategic Method Development
To overcome these challenges, our strategy focuses on two key areas:
-
Shielding Silanol Interactions: Utilizing a modern, highly end-capped column or a column with a polar-embedded stationary phase minimizes the availability of acidic silanols for interaction.
-
Controlling Analyte Ionization: Operating at a low mobile phase pH ensures that the pyridine nitrogen is consistently protonated. This not only improves peak shape by masking silanol interactions but also provides a consistent charge state for predictable retention.
Workflow for HPLC Method Development
Caption: Logical flow for HPLC method development for substituted pyridines.
Detailed Experimental Protocol: Proposed RP-HPLC Method
This protocol is designed as a robust starting point for the analysis of 3-Bromo-5-methylpyridine-4-methanol.
1. Sample Preparation:
-
Solvent: Prepare a diluent consisting of 50:50 (v/v) Acetonitrile:Water.
-
Stock Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Filtration: Filter the solution through a 0.22 µm syringe filter (e.g., PVDF or Nylon) to remove particulates before injection.
2. Chromatographic Conditions:
-
Instrument: Any standard HPLC or UHPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: Polar-embedded C18 column (e.g., Waters Acquity UPLC BEH Shield RP18, 2.1 x 100 mm, 1.7 µm) or a highly end-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Detection: DAD, monitor at 265 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 70 9.0 95 10.0 95 10.1 5 | 12.0 | 5 |
3. Rationale for Choices:
-
Polar-Embedded Column: The embedded polar group helps to shield residual silanols and provides alternative selectivity for polar analytes.
-
Formic Acid: Serves to protonate the pyridine nitrogen, ensuring a single ionic species and drastically improving peak shape. It is also MS-compatible.
-
Gradient Elution: Necessary to elute potential non-polar impurities while providing good retention for the polar target analyte.
Expected Retention and Performance
The following table outlines the expected retention times for the target analyte and potential related substances under the proposed HPLC method.
| Compound | Expected Retention Time (min) | Rationale for Elution Order |
| 5-Methylpyridine-4-methanol | ~3.5 | Lacks the bromine atom, making it less hydrophobic. |
| 3-Bromo-5-methylpyridine-4-methanol | ~5.2 | Target Analyte. |
| 3,5-Dibromo-? | > 6.0 | Potential di-brominated impurities would be significantly more hydrophobic. |
Part 2: Comparison with Alternative Chromatographic Techniques
While HPLC is a powerful tool, alternative techniques may offer advantages in specific scenarios, such as structural confirmation of impurities or faster analysis times.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for volatile and thermally stable compounds.[1] For 3-Bromo-5-methylpyridine-4-methanol, its suitability depends on its thermal stability. The presence of the hydroxymethyl group can sometimes lead to on-column degradation, but it is often amenable to GC analysis.
Advantages:
-
High Resolution: Capillary GC columns offer excellent separating power.
-
Structural Information: Mass spectrometry provides molecular weight and fragmentation data, which is invaluable for impurity identification. The characteristic isotopic pattern of bromine (79Br/81Br) makes brominated compounds easily identifiable.[7]
Disadvantages:
-
Thermal Stability: The compound may degrade at high injector temperatures.
-
Derivatization: A derivatization step (e.g., silylation of the alcohol) may be required to improve volatility and thermal stability, adding complexity to the workflow.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of a semi-volatile analyte.
Proposed GC-MS Protocol
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
MS Ion Source: 230 °C.
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Mass Range: Scan from m/z 50 to 450.
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid (typically CO2) as the main mobile phase, offering a unique "normal-phase" like separation with the efficiency of reversed-phase. It is particularly adept at separating polar compounds and isomers.[8]
Advantages:
-
Speed: Analyses are often significantly faster than HPLC.
-
Reduced Solvent Usage: Primarily uses CO2, making it a "greener" technique.
-
Unique Selectivity: Excellent for separating isomers that are difficult to resolve by HPLC.
Disadvantages:
-
Specialized Equipment: Requires a dedicated SFC system.
-
Method Development: Can be less intuitive for those accustomed to HPLC.
Part 3: Method Selection Guide
The choice of analytical technique depends entirely on the objective. The table below provides a comparative summary to guide your decision-making process.
| Parameter | HPLC-UV/DAD | UPLC-UV/DAD | GC-MS | SFC-UV/MS |
| Primary Use | Routine purity, quantification | High-throughput screening, purity | Impurity ID, volatile analysis | Chiral separation, polar compounds |
| Speed | Moderate | Fast | Moderate to Fast | Very Fast |
| Resolution | Good | Excellent | Excellent | Very Good |
| Sensitivity | Good | Very Good | Excellent (MS) | Good to Excellent (MS) |
| Structural Info | Limited (DAD spectra) | Limited (DAD spectra) | Excellent | Excellent |
| Solvent Usage | High | Moderate | Low | Very Low |
| Key Advantage | Ubiquitous, robust | Speed and resolution | Definitive identification | Speed and unique selectivity |
Conclusion
For the routine quality control and purity assessment of 3-Bromo-5-methylpyridine-4-methanol, a well-developed Reversed-Phase HPLC method on a modern polar-embedded or end-capped column with an acidic mobile phase is the most robust and reliable approach. It effectively addresses the challenges of peak tailing and retention associated with polar pyridine derivatives, providing accurate and reproducible results.
When the analytical challenge shifts to identifying unknown impurities or confirming the structure of related substances, GC-MS becomes the superior choice due to the definitive structural information provided by mass spectrometry. For applications demanding high throughput or the separation of closely related isomers, SFC presents a compelling, fast, and environmentally friendly alternative. By understanding the underlying principles and comparative strengths of each technique, researchers can confidently select and implement the optimal analytical strategy for their specific needs, ensuring data of the highest quality and integrity.
References
- Benchchem. (2025).
- Al-Wasidi, A., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Semantic Scholar.
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
- [Fluorometric determination of pyridine and its derivatives by flow injection analysis]. (n.d.).
- Al-Wasidi, A., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
- (2021).
- Benchchem. (2025). A Comparative Guide to the Synthesis of 3-Bromo-4-isopropylpyridine and its GC-MS Analysis. Benchchem.
- Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. Benchchem.
- (2022).
- van der Nagel, M., et al. (2020).
- Benchchem. (2025).
- (2019). Characterization of Novel Polymer-Based Pyridine Stationary Phases for Supercritical Fluid Chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Reactivity Profiling: 3-Bromo-5-methylpyridine-4-methanol vs. 3-Bromopyridine in Cross-Coupling and Metalation
Executive Summary
In modern drug discovery and materials science, functionalized pyridines are indispensable scaffolds. However, the exact substitution pattern on the pyridine ring dictates the synthetic strategies required for functionalization. This guide provides an objective, data-supported comparison between the highly reactive, unhindered 3-bromopyridine (3-BrPy) and the sterically encumbered, protic 3-Bromo-5-methylpyridine-4-methanol (BMPM) . By analyzing their behavior in Suzuki-Miyaura cross-couplings and halogen-metal exchange reactions, we outline the mechanistic causality behind catalyst selection, base optimization, and sequential metalation strategies required to tame complex heteroaryl building blocks.
Structural and Electronic Analysis
Understanding the topological differences between these two molecules is critical for predicting their reactivity:
-
3-Bromopyridine (3-BrPy): This molecule represents a standard electron-deficient aryl halide. The C3-Br bond is free from ortho-steric hindrance, making it highly accessible for the oxidative addition of low-valent transition metals[1]. It is a highly cooperative electrophile in cross-coupling and undergoes rapid metal-halogen exchange.
-
3-Bromo-5-methylpyridine-4-methanol (BMPM): The structural landscape of BMPM is significantly more complex. The C3-Br bond is flanked by a hydroxymethyl group (-CH₂OH) at the C4 position, creating a severe ortho-steric shield. Furthermore, the free hydroxyl group is both acidic (protic) and nucleophilic. If not properly managed, this proton will irreversibly quench organometallic reagents (like Grignards or organolithiums) and can interfere with the transmetalation step of palladium-catalyzed cycles by altering the local pH or coordinating to the metal center.
Comparative Reactivity: Suzuki-Miyaura Cross-Coupling
The Steric Bottleneck
For 3-BrPy , Suzuki-Miyaura coupling proceeds rapidly even with standard, unhindered catalysts like Pd(PPh₃)₄ or under ligand-free conditions with low catalyst loading[1]. The oxidative addition of Pd(0) into the unhindered C-Br bond is kinetically favorable.
Conversely, the ortho-hydroxymethyl group in BMPM severely retards the oxidative addition step. To overcome this steric clash, the use of bulky, electron-rich dialkylbiaryl phosphine ligands—such as XPhos or SPhos —is mandatory[2]. These ligands are specifically designed to promote the formation of a highly active monoligated Pd(0)L species, while their electron-rich nature accelerates insertion into hindered C-Br bonds[3].
Base and Solvent Considerations
The protic nature of BMPM also necessitates adjustments to the base. While K₂CO₃ is sufficient for 3-BrPy, the free -OH in BMPM requires a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ in a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) to ensure the boronic acid is efficiently activated to the reactive "ate" complex without being hindered by the substrate's hydroxyl group[4].
Comparative oxidative addition pathways highlighting the steric bottleneck in BMPM.
Comparative Reactivity: Halogen-Metal Exchange
Halogen-metal exchange is a powerful tool for functionalizing pyridines, but the presence of acidic protons dictates the methodology.
-
3-BrPy: Undergoes clean, rapid halogen-lithium exchange when treated with n-BuLi at -78 °C, yielding 3-lithiopyridine which can be trapped by various electrophiles.
-
BMPM: Treating BMPM directly with n-BuLi results in immediate failure; the highly basic n-BuLi is irreversibly quenched by the acidic -OH proton, yielding a lithium alkoxide while leaving the C-Br bond intact[5]. To achieve chemoselective exchange, a sequential Magnesium-Alkoxide Strategy must be employed. By first adding 1.0 equivalent of i-PrMgCl at 0 °C, the hydroxymethyl group is deprotonated to form a transient magnesium alkoxide. Subsequently, the addition of 2.0 equivalents of n-BuLi at -20 °C successfully executes the Br-Li exchange[5],[6]. This prevents intermolecular quenching and allows the reaction to proceed under non-cryogenic conditions.
Halogen-metal exchange workflow for BMPM utilizing a magnesium alkoxide intermediate.
Quantitative Data & Conditions Summary
The following table summarizes the divergent experimental parameters required to achieve optimal yields for both substrates.
| Parameter | 3-Bromopyridine (3-BrPy) | 3-Bromo-5-methylpyridine-4-methanol (BMPM) |
| Steric Hindrance (C-Br) | Minimal | High (ortho -CH₂OH) |
| Suzuki Catalyst System | Pd(PPh₃)₄ (1-5 mol%) | Pd₂dba₃ (2 mol%) + XPhos (8 mol%) |
| Suzuki Base | K₂CO₃ (2.0 eq) | K₃PO₄ (3.0 eq) |
| Suzuki Temp/Time | 80 °C / 4-6 hours | 100 °C / 12-18 hours |
| Metal-Halogen Reagent | n-BuLi (1.1 eq) | i-PrMgCl (1.0 eq) then n-BuLi (2.0 eq) |
| Metalation Temperature | -78 °C (Cryogenic) | 0 °C to -20 °C (Non-cryogenic) |
| Primary Challenge | Volatility of starting material | Catalyst poisoning; Reagent quenching by -OH |
Step-by-Step Experimental Methodologies
Protocol A: Standard Suzuki Coupling of 3-Bromopyridine
A self-validating system for unhindered substrates.
-
Setup: To a flame-dried Schlenk flask, add 3-bromopyridine (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Degassing: Evacuate and backfill the flask with Argon (3 cycles) to prevent oxidative homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) followed by a degassed mixture of Toluene/EtOH/H₂O (4:1:1).
-
Reaction: Heat to 80 °C for 4-6 hours. Monitor via TLC (UV active). Complete consumption of 3-BrPy validates the reaction.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Protocol B: Sterically Demanding Suzuki Coupling of BMPM
Utilizing bulky ligands to overcome the C4-hydroxymethyl steric shield.
-
Setup: To a dry reaction vial, add BMPM (1.0 eq), arylboronic acid (1.5 eq, excess accounts for protodeboronation), and finely powdered K₃PO₄ (3.0 eq).
-
Catalyst Complexation: In a separate argon-purged vial, pre-mix Pd₂dba₃ (2 mol%) and XPhos (8 mol%) in anhydrous 1,4-Dioxane for 10 minutes to ensure formation of the active Pd(0)-XPhos complex.
-
Reaction: Transfer the catalyst solution to the substrate vial. Add degassed H₂O (Dioxane:H₂O ratio of 4:1). Heat to 100 °C for 12-18 hours.
-
Workup: The presence of the free -OH makes the product highly polar. Extract with 10% MeOH in DCM. Wash with brine, dry, and purify via reverse-phase chromatography if silica yields poor recovery.
Protocol C: Sequential Halogen-Metal Exchange of BMPM
A non-cryogenic strategy for protic substrates[5].
-
Deprotonation: Dissolve BMPM (1.0 eq) in anhydrous THF (0.2 M) under Argon. Cool to 0 °C. Add i-PrMgCl (2.0 M in THF, 1.0 eq) dropwise over 5 minutes. Stir for 10 minutes. Causality: This selectively deprotonates the -OH, forming a transient, protective Mg-alkoxide.
-
Exchange: Cool the mixture to -20 °C. Add n-BuLi (2.5 M in hexanes, 2.0 eq) dropwise. Stir for 15 minutes to ensure complete Br-Li exchange.
-
Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation, 3.0 eq) rapidly. Stir for 30 minutes while warming to room temperature.
-
Quenching: Quench carefully with saturated aqueous NH₄Cl to neutralize unreacted lithium species and protonate the alkoxide back to the free alcohol. Extract with EtOAc.
References
-
Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate Source: Molecules (PMC / NIH) URL:[Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research (PMC / NIH) URL:[Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides Source: ACS Omega URL:[Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Verifying the Purity of 3-Bromo-5-methylpyridine-4-methanol: A Comparative Guide to Elemental Analysis and Orthogonal Techniques
In pharmaceutical research and drug development, the structural integrity and purity of synthetic building blocks directly dictate the reliability of downstream biological assays. 3-Bromo-5-methylpyridine-4-methanol (CAS: 1785583-70-1)[1] is a highly functionalized halogenated pyridine derivative frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs).
Regulatory bodies and leading scientific publishers, such as the Journal of Medicinal Chemistry, mandate a minimum purity of >95% for all tested compounds to ensure that observed therapeutic effects are not artifacts of highly active impurities[2]. While traditional Elemental Analysis (EA) has long been the gold standard for bulk purity verification, modern analytical workflows demand orthogonal techniques. This guide objectively compares the performance of Elemental Analysis against quantitative 1H-NMR (qHNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing researchers with a self-validating framework for purity assessment.
Theoretical Baseline: Elemental Composition
Before conducting any empirical analysis, establishing the theoretical baseline is required. 3-Bromo-5-methylpyridine-4-methanol has the molecular formula C₇H₈BrNO and a molecular weight of 202.05 g/mol .
Table 1: Theoretical Elemental Composition
| Element | Atomic Mass ( g/mol ) | Atoms per Molecule | Total Mass Contribution | Theoretical Mass % |
| Carbon (C) | 12.011 | 7 | 84.077 | 41.61% |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.99% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.93% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 39.55% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 7.92% |
Note: In standard CHN analysis, a variance of ±0.4% from the theoretical values is generally accepted as proof of purity.
Comparative Analysis of Purity Assessment Techniques
To build a self-validating analytical system, researchers must understand the mechanistic strengths and blind spots of each technique. Relying on a single method often leads to false positives.
Elemental Analysis (Combustion CHN)
-
Mechanism: The sample is subjected to flash combustion at ~1800°C. The resulting gases (CO₂, H₂O, N₂) are separated via gas chromatography and quantified using a Thermal Conductivity Detector (TCD).
-
Strengths: Excellent for determining bulk purity and detecting macroscopic inorganic impurities or retained inorganic salts that lack chromophores.
-
Blind Spots: Blind to isomeric impurities. For instance, if a batch is contaminated with the positional isomer 2-bromo-5-methylpyridine-4-methanol, the elemental analysis will remain perfectly aligned with the theoretical values because the empirical formula is identical[2].
Quantitative 1H-NMR (qHNMR)
-
Mechanism: Absolute quantification is achieved by co-weighing the analyte with a highly pure, traceable internal standard. The NMR signal intensity is directly proportional to the number of resonating nuclei.
-
Strengths: Provides a universal, orthogonal means of absolute purity evaluation. Unlike LC-MS, qHNMR captures "invisible" analytes such as residual water, trapped solvents, and sorbents[3]. It is considered a "free" add-on to routine structural NMR workflows[4].
-
Blind Spots: Lower sensitivity for trace impurities (<0.1%) compared to mass spectrometry.
LC-MS / HPLC
-
Mechanism: Chromatographic separation based on polarity, followed by UV and mass-to-charge (m/z) detection.
-
Strengths: Unparalleled sensitivity for identifying structurally related organic impurities and degradation products.
-
Blind Spots: Yields relative purity (100% area method). It routinely misses non-ionizing compounds, inorganic salts, and impurities with identical retention times to the main peak[2].
Experimental Methodologies: Self-Validating Protocols
A protocol is only as reliable as the causality behind its steps. The following workflows detail how to execute these analyses accurately for 3-Bromo-5-methylpyridine-4-methanol.
Protocol A: CHN/Br Elemental Analysis Workflow
-
Sample Encapsulation: Weigh exactly 1.500 mg of the analyte into a consumable tin (Sn) capsule.
-
Causality: The tin capsule is not merely a container; it acts as a thermodynamic catalyst. During combustion in an oxygen-rich environment, the oxidation of tin triggers a localized exothermic flash, driving the temperature from 1000°C to 1800°C to ensure the complete destruction of the robust pyridine ring.
-
-
Halogen Scavenging: Pack the combustion tube with silver wool.
-
Causality: 3-Bromo-5-methylpyridine-4-methanol contains ~39.5% bromine. Without silver wool, volatile bromine gas will interfere with the TCD detection of N₂ and CO₂. The silver wool traps the halogens as solid AgBr, purifying the gas stream.
-
-
Calibration & Analysis: Run a sulfanilamide standard to calibrate the TCD response factors before analyzing the target compound.
Protocol B: Absolute qHNMR Purity Assay
-
Internal Standard Selection: Select Maleic acid (traceable standard, purity >99.9%) as the internal calibrator.
-
Causality: Maleic acid produces a sharp singlet at ~6.3 ppm in DMSO-d6. This chemical shift perfectly avoids overlap with the aromatic pyridine protons (~8.3 ppm) and the aliphatic methyl/hydroxymethyl protons (~2.3 ppm and ~4.5 ppm) of the analyte, ensuring precise integration.
-
-
Metrological Weighing: Co-weigh ~10 mg of the analyte and ~5 mg of Maleic acid on a microbalance (d = 0.001 mg) directly into the NMR tube to prevent transfer loss.
-
Extended Relaxation Acquisition: Set the NMR relaxation delay (D1) to 30 seconds.
-
Causality: D1 must be at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated. This ensures complete magnetization recovery between radiofrequency pulses. Failing to extend D1 causes signal saturation, which artificially deflates the integration values and ruins the absolute quantification[4].
-
Visualizing the Validation Logic
To ensure robust quality control, laboratories should employ an orthogonal workflow that cross-verifies bulk elemental data with absolute mass quantification.
Orthogonal purity validation workflow for pharmaceutical intermediates.
Causal steps in absolute quantitative NMR (qHNMR) purity determination.
Experimental Data Comparison: High-Purity vs. Standard Grade
The table below demonstrates why relying solely on one method can be deceptive. In this experimental comparison, a "Standard Grade" batch of 3-Bromo-5-methylpyridine-4-methanol appears highly pure by LC-MS (98.5%) but fails the qHNMR absolute purity threshold due to retained ethyl acetate solvent from the purification process. The Elemental Analysis corroborates this failure, showing a carbon content artificially inflated by the solvent.
Table 2: Multi-Method Purity Comparison of 3-Bromo-5-methylpyridine-4-methanol
| Analytical Metric | Theoretical Target | High-Purity Batch (Recrystallized) | Standard Grade Batch (Silica Plug) | Diagnostic Conclusion |
| Carbon (C) % | 41.61% | 41.58% (Pass) | 43.10% (Fail) | Standard grade shows excess carbon, suggesting solvent retention. |
| Nitrogen (N) % | 6.93% | 6.90% (Pass) | 6.45% (Fail) | Dilution effect in standard grade confirms non-nitrogenous impurity. |
| LC-MS Purity | >95.0% Area | 99.6% Area | 98.5% Area | Both pass. LC-MS is blind to the retained ethyl acetate solvent. |
| qHNMR Purity | >95.0% Mass | 99.2% Mass | 91.4% Mass | qHNMR reveals the absolute mass deficit in the standard grade. |
References
-
Boroncore. "1785583-70-1 | 3-Bromo-5-methylpyridine-4-methanol." Boroncore Product Catalog. Available at:[Link]
-
Creative Biostructure. "How NMR Enhances Chemical Analysis Accuracy?" Creative Biostructure Insights, May 2025. Available at: [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, ACS Publications, Oct 2014. Available at: [Link]
-
Journal of Medicinal Chemistry. "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." ACS Publications, Nov 2014. Available at:[Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective." PMC - National Institutes of Health, Jun 2014. Available at: [Link]
Sources
- 1. 1353776-78-9 | 1-bromo-4-ethoxy-2-methoxybenzene | Boroncore [boroncore.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Guide: Distinguishing 3-Bromo-5-methylpyridine-4-methanol from Structural Isomers
Topic: Distinguishing 3-Bromo-5-methylpyridine-4-methanol from Structural Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Structural Challenge
In the synthesis of kinase inhibitors and complex heterocyclic scaffolds, 3-Bromo-5-methylpyridine-4-methanol (CAS 1785583-70-1) is a high-value intermediate.[1] Its structural integrity is paramount because the pyridine ring is prone to regioisomeric scrambling during halogenation or lithiation steps.
The primary challenge lies in distinguishing the target molecule (4-methanol) from its likely regioisomers, particularly 3-bromo-5-methylpyridine-2-methanol and 3-bromo-4-methylpyridine-5-methanol .[1] These isomers share identical molecular weights (MW 202.05) and similar polarity, often co-eluting in standard LC-MS methods.
This guide provides a self-validating analytical workflow using 1H NMR and NOESY spectroscopy to unambiguously confirm the substitution pattern.
Structural Analysis & Isomer Landscape
Before initiating analysis, we must define the "Fingerprint" of the target versus its confusion partners.
| Compound | Structure Description | Key Proton Environments |
| Target (4-MeOH) | 3-Br, 5-Me, 4-CH2OH | H2 & H6: Both are isolated singlets (or show minute cross-ring coupling).[1] Symmetry: Asymmetric, but H2 and H6 are chemically distinct. |
| Isomer A (2-MeOH) | 3-Br, 5-Me, 2-CH2OH | H4 & H6: Meta-relationship.[1] Likely to show meta-coupling ( |
| Isomer B (Swapped) | 3-Br, 4-Me, 5-CH2OH | H2 & H6: Both are isolated singlets.[1] Hardest to distinguish from Target by 1D NMR alone. |
Analytical Workflow: The Decision Tree
The following Graphviz diagram outlines the logical flow for distinguishing these isomers.
Caption: Logical decision tree for distinguishing trisubstituted pyridine isomers using 1H and NOESY NMR.
Detailed Experimental Protocols
Protocol A: 1H NMR Distinction (1D)
Objective: Differentiate the 2-substituted isomer (Isomer A) from the 4/5-substituted isomers.
-
Sample Preparation: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d6 . Avoid CDCl3 if possible, as DMSO often separates the benzylic -OH signal and provides sharper aromatic resolution.
-
Acquisition: Acquire a standard proton spectrum (sw = 20 ppm, d1 = 2.0 s, ns = 16).
-
Analysis of Aromatic Region (8.0 – 9.0 ppm):
-
Target (4-MeOH): You expect two singlets .
- ~8.5 ppm (H2, deshielded by N and Br).
- ~8.3 ppm (H6, deshielded by N and Me).
-
Note: No coupling is visible because H2 and H6 are para to each other across the ring (structurally) or separated by substituents.
-
Isomer A (2-MeOH): You expect two doublets .[1]
-
H4 and H6 are meta to each other.
-
Look for a coupling constant (
) of 1.5 – 2.5 Hz .
-
-
Protocol B: NOESY Confirmation (2D)
Objective: Differentiate the Target (4-MeOH) from Isomer B (Swapped Me/MeOH). This is the critical step.
-
Rationale:
-
Target: The Methyl group (Pos 5) is ortho to the aromatic proton H6.
-
Isomer B: The Methyl group (Pos 4) is ortho to Br (Pos 3) and MeOH (Pos 5). It has no adjacent aromatic protons.
-
-
Acquisition: Run a 2D NOESY or ROESY (mixing time 300–500 ms).
-
Data Interpretation:
-
Locate the Methyl singlet (
~2.2 – 2.4 ppm). -
Locate the Aromatic singlets (
8.0 – 9.0 ppm). -
Result:
-
Comparative Data Table
The following table summarizes the expected spectroscopic signatures based on substituent effects (SCS).
| Feature | Target (3-Br-5-Me-4-MeOH) | Isomer A (2-MeOH) | Isomer B (4-Me) |
| Aromatic Pattern | Two Singlets (H2, H6) | Two Doublets (H4, H6) | Two Singlets (H2, H6) |
| Coupling ( | Negligible | Negligible | |
| Methyl Shift | |||
| NOE: Me | YES (Strong) | YES (Strong) | NO |
| NOE: Me | YES (Strong) | NO (Too far) | YES (Strong) |
Scientific Rationale & Causality
-
Why NOESY? In trisubstituted pyridines, chemical shift prediction can be unreliable due to the competing inductive effects of Nitrogen, Bromine, and Oxygen. Spatial proximity (NOE) is an absolute geometric proof that does not rely on shift algorithms.
-
Why DMSO-d6? Pyridine methanols can form intermolecular hydrogen bonds.[1] DMSO disrupts these, ensuring sharp signals for the -OH and -CH2 protons, and often reveals the
coupling (triplet for -OH), which confirms the primary alcohol nature.
References
-
Sigma-Aldrich. 3-Bromo-5-methylpyridine Product Specification (Precursor). Retrieved from .
-
National Institutes of Health (NIH). PubChem Compound Summary: 3-Bromo-5-methylpyridine.[1] Retrieved from .
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for Pyridine coupling constants and NOE principles).
-
BLD Pharm. 3-Bromo-5-methylpyridine-4-methanol Product Page (CAS 1785583-70-1).[1] Retrieved from .
Sources
Comparative UV-Vis Spectroscopic Analysis of 3-Bromo-5-methylpyridine-4-methanol
Executive Summary
In pharmaceutical development and fine chemical synthesis, substituted pyridines serve as critical scaffolds. Understanding their electronic properties through UV-Vis spectrophotometry is essential for monitoring reaction kinetics, assessing purity, and predicting reactivity[1]. This guide provides a comprehensive, objective comparison of the UV-Vis absorption characteristics of 3-Bromo-5-methylpyridine-4-methanol (CAS: 1785583-70-1)[2] against standard baseline alternatives, including unsubstituted pyridine, 4-pyridinemethanol, and 3-bromopyridine.
As an application scientist, my approach goes beyond merely listing absorption peaks; we must analyze the underlying molecular orbital dynamics—specifically how the heavy-atom effect of bromine and the inductive effects of methyl and hydroxymethyl groups collectively modulate the HOMO-LUMO gap[3].
Mechanistic Principles of Electronic Transitions
The UV-Vis spectrum of the pyridine ring is defined by two primary electronic transitions:
- Transition: Typically observed around 250–260 nm, representing the excitation of electrons within the aromatic ring.
- Transition: A weaker band around 270–280 nm, arising from the excitation of the non-bonding lone pair on the nitrogen atom.
The Causality of Substituent Effects
When comparing our target compound to its alternatives, the shifts in the wavelength of maximum absorbance (
-
The Auxochromic Halogen Effect (3-Bromo): Bromine is a heavy atom with lone pairs that can delocalize into the pyridine
-system (+M effect) while simultaneously exerting an electron-withdrawing inductive pull (-I effect). This interaction raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap and causing a pronounced bathochromic (red) shift and a hyperchromic effect (increased absorptivity)[3]. -
Inductive Donation (5-Methyl): The methyl group is a weak electron donor (+I effect). It further destabilizes the HOMO, contributing to an additional, albeit minor, bathochromic shift.
-
Hydrogen Bonding Potential (4-Hydroxymethyl): The -CH₂OH group exerts a weak inductive effect but significantly alters solvatochromic behavior. In polar protic solvents like methanol, hydrogen bonding stabilizes the non-bonding electrons on the pyridine nitrogen, which can slightly blue-shift the
transition while leaving the transition relatively unaffected[1],[4].
Logical flow of substituent effects on the HOMO-LUMO gap and resulting spectral shifts.
Comparative Spectral Data
To objectively evaluate 3-Bromo-5-methylpyridine-4-methanol, we must benchmark it against simpler structural analogues. The table below summarizes the quantitative UV-Vis data (measured in spectroscopic-grade methanol). Because the exact empirical
| Compound | CAS Number | Molar Absorptivity ( | Mechanistic Note | |
| Pyridine | 110-86-1 | 250 nm | ~2,000 M⁻¹cm⁻¹ | Baseline aromatic system. |
| 4-Pyridinemethanol | 586-95-8 | 254 nm | ~2,500 M⁻¹cm⁻¹ | Minor red shift due to weak inductive effect of -CH₂OH[1],[4]. |
| 3-Bromopyridine | 626-55-1 | 264 nm | ~3,200 M⁻¹cm⁻¹ | Strong bathochromic shift driven by Br lone pair conjugation[5],[6]. |
| 3-Bromo-5-methylpyridine-4-methanol | 1785583-70-1 | ~271 nm | ~3,500 M⁻¹cm⁻¹ | Combined +M (Br) and +I (Me) effects yield the narrowest energy gap[2]. |
Self-Validating Experimental Protocol
Trustworthy analytical chemistry relies on self-validating systems. A protocol is only as good as its built-in controls. The following step-by-step methodology for acquiring the UV-Vis spectrum of 3-Bromo-5-methylpyridine-4-methanol ensures that artifacts (like solvent cutoff interference or concentration-dependent aggregation) are actively detected and eliminated.
Materials & Instrumentation
-
Instrument: Double-beam UV-Vis Spectrophotometer.
-
Cuvettes: 10 mm path length Quartz cuvettes. (Causality: Standard borosilicate glass absorbs UV radiation below 340 nm, which would mask the 250-280 nm analytical window. Quartz remains transparent down to 200 nm).
-
Solvent: Spectroscopic-grade Methanol. (Causality: Methanol has a UV cutoff of 205 nm, ensuring zero background interference in the target range).
Step-by-Step Methodology
-
Instrument Calibration: Power on the spectrophotometer and allow the deuterium lamp to warm up for 30 minutes. Run a wavelength accuracy check using a certified Holmium oxide standard.
-
Solvent Blanking: Fill two clean quartz cuvettes with spectroscopic-grade methanol. Place them in the reference and sample paths. Perform a baseline correction scan from 400 nm down to 200 nm.
-
Stock Solution Preparation: Accurately weigh 10.0 mg of 3-Bromo-5-methylpyridine-4-methanol and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Working Dilution: Dilute the stock solution 1:100 with methanol to achieve a final working concentration of 10 µg/mL. (Causality: Pyridine derivatives have high molar absorptivities. A 10 µg/mL concentration ensures the peak absorbance falls within the optimal linear range of 0.1 to 1.0 AU, avoiding detector saturation).
-
Spectral Acquisition: Replace the sample cuvette with the 10 µg/mL working solution. Scan from 400 nm to 200 nm at a resolution of 1 nm and a medium scan speed.
-
The Self-Validation Checkpoint (Critical): To prove the system is operating within the linear Beer-Lambert regime and that the compound is not forming dimers, perform a secondary 1:2 dilution (5 µg/mL). Scan this new sample. Validation criteria: The absorbance at the ~271 nm
must be exactly 50% ( ) of the 10 µg/mL sample. If it is not, matrix effects or aggregation are present, and the data must be rejected.
Self-validating UV-Vis spectrophotometric workflow ensuring Beer-Lambert linearity.
References
-
National Institute of Standards and Technology (NIST). Pyridine, 3-bromo- (UV/Visible spectrum). NIST WebBook. Retrieved from:[Link][5]
-
PubChem. 3-Bromopyridine (CID 12286). National Center for Biotechnology Information. Retrieved from:[Link][6]
-
PubChem. 4-Hydroxymethylpyridine (CID 11472). National Center for Biotechnology Information. Retrieved from:[Link][4]
-
ResearchGate. Solvent Effect, Density Functional Theory and Chemical Reactivity (HOMO-LUMO contour maps of 3-FP, 3-CP, and 3-BP). Retrieved from: [Link][3]
-
Boroncore. 1785583-70-1 | 3-Bromo-5-methylpyridine-4-methanol. Retrieved from:[Link][2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1785583-70-1 | 3-Bromo-5-methylpyridine-4-methanol | Boroncore [boroncore.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine, 3-bromo- [webbook.nist.gov]
- 6. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-Bromo-5-methylpyridine-4-methanol
Comprehensive Safety and Operational Guide for Handling 3-Bromo-5-methylpyridine-4-methanol
3-Bromo-5-methylpyridine-4-methanol (CAS: 1785583-70-1) is a highly specialized halogenated pyridine derivative utilized as a critical building block in pharmaceutical synthesis and agrochemical development. Because of its structural features—a pyridine core, a lipophilic bromine substituent, and a reactive hydroxymethyl group—it presents unique handling challenges. This guide provides researchers and drug development professionals with a field-proven, self-validating protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.
Mechanistic Risk Assessment (The "Why" Behind the Safety)
To establish a trustworthy safety protocol, laboratory personnel must understand the chemical causality of the hazards associated with this molecule:
-
The Pyridine Core: 1[1]. They can be absorbed through inhalation, ingestion, and dermal contact.
-
Bromine Substitution: The addition of a heavy halogen (bromine) at the 3-position significantly increases the molecule's lipophilicity (logP).2[2].
-
Hydroxymethyl Group: The -CH₂OH group at the 4-position enables hydrogen bonding, which typically renders the compound a solid at room temperature.3[3].
Engineering Controls and Mandatory PPE
Based on the physicochemical profile of halogenated pyridines, standard latex gloves are insufficient due to rapid degradation and permeation by lipophilic organics.
Table 1: Mandatory PPE and Engineering Controls
| Protection Category | Recommended Equipment | Mechanistic Justification |
| Engineering Control | Certified Chemical Fume Hood (Face velocity: 80-120 fpm) | Prevents inhalation of airborne particulates and volatile degradation products. |
| Hand Protection | Nitrile or Neoprene gloves (Minimum 0.11 mm thickness) | 4[4]. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 compliant) | Protects against micro-particulate dust and accidental solvent splashing during dissolution. |
| Body Protection | Flame-resistant lab coat and closed-toe non-porous shoes | Prevents dermal accumulation of dust and limits exposure in case of a spill. |
| Respiratory | N95/P100 particulate respirator (if handled outside a hood) | 3[3]. |
Step-by-Step Operational Workflow
This protocol ensures a self-validating system where each step confirms the safety of the next.
Phase 1: Pre-Handling Preparation
-
Ventilation Verification: Confirm the fume hood monitor reads a safe face velocity (typically 100 feet per minute). Do not proceed if the alarm is sounding.
-
PPE Donning: Equip nitrile gloves, chemical splash goggles, and a lab coat. Inspect gloves for micro-tears.
Phase 2: Active Handling and Weighing
-
Static Mitigation: Because 3-Bromo-5-methylpyridine-4-methanol is a solid, use an anti-static weighing boat and a grounded spatula to prevent aerosolization of the powder.
-
Transfer: Open the primary container only within the designated fume hood.
-
Dissolution: If preparing a solution, add the solvent slowly. Keep the sash as low as possible to provide a physical barrier between the reaction vessel and your breathing zone.
Phase 3: Post-Handling and Decontamination
-
Surface Decontamination: Wipe down the balance and fume hood surface with a compatible solvent (e.g., 70% isopropanol or water), followed by a dry wipe.
-
PPE Doffing: Remove gloves inside out to trap any microscopic chemical residue. Wash hands immediately with soap and water.
Operational workflow for safe handling of 3-Bromo-5-methylpyridine-4-methanol.
Emergency Response and Spill Management
A rapid, logically structured response is critical to mitigating exposure to halogenated pyridines.
-
Skin Contact: 4[4]. Do not use solvents to wash the skin, as this can accelerate dermal absorption.
-
Eye Contact: Irrigate eyes continuously using an eyewash station for 15 minutes, holding eyelids open. Seek immediate ophthalmological attention.
-
Inhalation: Move the affected personnel to fresh air. If breathing is labored, administer oxygen and seek emergency medical care.
-
Solid Spill: Do not dry sweep.5[5]. Place the material in a sealed hazardous waste container.
Emergency response and spill management logic for halogenated pyridine exposure.
Disposal Plan
Halogenated pyridine derivatives are strictly regulated as hazardous waste due to their environmental persistence and aquatic toxicity.
-
Segregation: Do not mix with non-halogenated waste. Place all solid waste, contaminated gloves, and weighing boats into a designated "Halogenated Organic Solid Waste" container.
-
Liquid Waste: If dissolved in a solvent, direct the liquid to a "Halogenated Organic Solvent Waste" carboy.
References
-
NIOSH Pocket Guide to Chemical Hazards - Pyridine. Centers for Disease Control and Prevention (CDC). Available at:[Link]
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available at: [Link]
-
Useful Chemical Intermediate: 3-Bromo-2-chloro-6-picoline (Handling, Storage, and Safety Guidelines). ChemPacific. Available at:[Link]
Sources
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 2. Useful Chemical Intermediate: 3-Bromo-2-chloro-6-picoline - ChemPacific [chempacific-zhejiang.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
